molecular formula C9H7BrClFO2 B1431666 Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate CAS No. 1461705-96-3

Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate

Cat. No.: B1431666
CAS No.: 1461705-96-3
M. Wt: 281.5 g/mol
InChI Key: HZRGNHMEQSEVDA-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate ( 1461705-96-3) is a versatile halogenated synthetic intermediate with the molecular formula C9H7BrClFO2 and a molecular weight of 281.51 g/mol . This compound is of significant interest in organic and medicinal chemistry research, particularly in the synthesis of more complex molecules. Its structure features a reactive α-bromoester moiety adjacent to a disubstituted phenyl ring, making it a valuable precursor for various condensation and functional group transformation reactions . A key research application of such α-bromo esters is their role as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs). Patent literature indicates that structurally similar compounds are employed in the synthesis of clopidogrel, a widely used antiplatelet drug, highlighting the value of this chemical scaffold in developing therapeutics for cardiovascular diseases . The presence of multiple halogen atoms (Bromine, Chlorine, and Fluorine) provides distinct handles for further selective modification via metal-catalyzed cross-coupling reactions, enabling the construction of diverse compound libraries for drug discovery and material science research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO2/c1-14-9(13)8(10)7-5(11)3-2-4-6(7)12/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRGNHMEQSEVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=CC=C1Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301186644
Record name Benzeneacetic acid, α-bromo-2-chloro-6-fluoro-, methyl ester
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Molecular Weight

281.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461705-96-3
Record name Benzeneacetic acid, α-bromo-2-chloro-6-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461705-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, α-bromo-2-chloro-6-fluoro-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate (CAS 1461705-96-3): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate, a halogenated phenylacetic acid derivative of significant interest to the pharmaceutical and chemical synthesis sectors. This guide details its physicochemical properties, outlines plausible and robust synthetic strategies, discusses its potential applications as a versatile building block, and provides critical safety and handling protocols based on data from analogous compounds. Designed for researchers, chemists, and drug development professionals, this whitepaper serves as a foundational resource for leveraging this compound in advanced organic synthesis and medicinal chemistry programs.

Introduction

Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate, identified by CAS Number 1461705-96-3, is a specialized chemical intermediate whose structural complexity makes it a valuable precursor in modern drug discovery.[1][2] Its architecture combines an α-bromo ester functionality—a potent electrophilic site for nucleophilic substitution—with a uniquely substituted aromatic ring. The 2-chloro-6-fluoro substitution pattern on the phenyl ring is a key feature, as the incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4][5]

While this specific compound is not extensively documented in peer-reviewed literature, its constituent motifs are present in a variety of biologically active molecules. For instance, the 2-chloro-6-fluorophenyl group is a component of potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key target in inflammation and pain research.[6] This suggests that Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate is a high-value starting material for synthesizing novel therapeutic agents. This guide aims to consolidate available data and provide expert-driven insights into its synthesis and application.

Physicochemical and Spectroscopic Properties

The fundamental properties of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate are summarized below. While exhaustive experimental data is not publicly available, these properties are based on information from chemical suppliers and predictions from its structure.[2]

PropertyValueSource
CAS Number 1461705-96-3[1]
Molecular Formula C₉H₇BrClFO₂[2]
Molecular Weight 281.51 g/mol [2]
IUPAC Name methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetateN/A
Purity Typically ≥95%[2]
Appearance Expected to be a colorless to yellow or light brown liquidInferred from analogs[7][8]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in waterInferred from analogs[7][8]

Commercial suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS for this compound, confirming its structure and purity.[1]

graph "Chemical_Structure" {
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  node [shape=none, fontname="Arial", fontsize=10];
  edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_alpha [label="C"]; C_carbonyl [label="C"]; O_carbonyl [label="O"]; O_ester [label="O"]; C_methyl [label="CH₃"]; Br [label="Br"]; Cl [label="Cl", fontcolor="#34A853"]; F [label="F", fontcolor="#EA4335"]; H_alpha [label="H"];

// Define node positions C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C_alpha [pos="1.74,1!"]; C_carbonyl [pos="2.6,0.5!"]; O_carbonyl [pos="2.6,-0.2!"]; O_ester [pos="3.4,1!"]; C_methyl [pos="4.2,0.5!"]; Br [pos="1.74,2!"]; Cl [pos="-1.74,0.8!"]; F [pos="1.74,-0.8!"]; H_alpha [pos="1.4,1.5!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_alpha; C_alpha -- C_carbonyl; C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- O_ester; O_ester -- C_methyl; C_alpha -- Br; C2 -- Cl; C6 -- F; C_alpha -- H_alpha;

// Invisible nodes for aromatic circle center [pos="0,0!", label="", width=0, height=0]; p1 [pos="0,0.6!", label="", width=0, height=0]; p2 [pos="0.52,-0.3!", label="", width=0, height=0]; p3 [pos="-0.52,-0.3!", label="", width=0, height=0];

// Aromatic circle center -- p1 [style=invis]; center -- p2 [style=invis]; center -- p3 [style=invis]; p1 -- p2 -- p3 -- p1 [style=solid, color="#5F6368"];

}

Caption: Proposed two-step synthetic workflow to the target compound.

Experimental Protocol 1: α-Bromination via Hell-Volhard-Zelinskii (HVZ) Reaction

This protocol describes the synthesis of the key intermediate, 2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid. The HVZ reaction is the classic method for α-brominating carboxylic acids.[9][10]

  • Causality: The reaction proceeds through an acid bromide intermediate, which, unlike the carboxylic acid itself, readily tautomerizes to its enol form.[11] This enol is sufficiently nucleophilic to react with elemental bromine. Phosphorus tribromide (PBr₃) is used as a catalyst to generate the initial acid bromide in situ.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), charge 2-(2-chloro-6-fluorophenyl)acetic acid (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of phosphorus tribromide (PBr₃, ~0.1 eq) or red phosphorus.

  • Bromination: Heat the mixture gently (e.g., to 60-70 °C). Add elemental bromine (Br₂, 1.1 eq) dropwise via the dropping funnel. The reaction is often exothermic, and the rate of addition should be controlled to maintain a steady reflux.

  • Reaction Monitoring: Stir the reaction mixture at reflux until the deep red-brown color of bromine dissipates, indicating its consumption. The reaction progress can be monitored by TLC or ¹H NMR by analyzing quenched aliquots.

  • Work-up: Cool the reaction mixture to room temperature. To hydrolyze the intermediate α-bromo acyl bromide, slowly and carefully add water (or methanol if the ester is desired directly).[11] This step is highly exothermic and will produce HBr gas; ensure adequate ventilation and quenching.

  • Isolation and Purification: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with water, saturated sodium thiosulfate solution (to remove any residual bromine), and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid can be purified by recrystallization or column chromatography.

Experimental Protocol 2: Fischer Esterification

This protocol details the conversion of the α-bromo acid to the final methyl ester product.

  • Causality: Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of the alcohol (methanol) as the solvent drives the equilibrium towards the ester product, ensuring a high yield. Sulfuric acid acts as the catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq, serving as both reactant and solvent).

  • Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) as the catalyst.

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 2-16 hours). Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Isolation: Remove the bulk of the methanol via rotary evaporation. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude oil, Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate, can be purified by vacuum distillation or silica gel column chromatography to yield the final product.

Applications in Research and Development

The primary value of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate lies in its role as a versatile synthetic intermediate.[12][13][14] The α-bromo ester moiety is a powerful electrophilic handle, enabling the construction of more complex molecular architectures through nucleophilic substitution reactions.

Key Application: Building Block in Drug Discovery

The compound serves as an excellent scaffold for introducing the 2-bromo-2-(2-chloro-6-fluorophenyl)acetyl group. The reactivity of the α-bromo position allows for facile coupling with a wide range of nucleophiles, including amines, thiols, phenols, and carbanions.[9]

  • Synthesis of Bioactive Heterocycles: α-Halo esters are common precursors in the synthesis of diverse heterocyclic systems, which form the core of many pharmaceuticals.[15]

  • Lead Optimization: In a drug discovery program, this building block can be used to systematically modify a lead compound. The substituted phenyl ring provides a platform for tuning steric and electronic properties, which can enhance target binding, selectivity, and pharmacokinetic profiles.[16]

  • Precursor to Anti-inflammatory Agents: As noted, the 2-chloro-6-fluorophenylamino moiety is a key component of mPGES-1 inhibitors.[6] This compound is an ideal precursor for synthesizing libraries of related molecules for structure-activity relationship (SAR) studies.

Reaction_Pathways start Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate product_amine Amine Adduct (e.g., α-Amino Esters) start->product_amine  + R₂NH (Amine)   product_thiol Thiol Adduct (e.g., α-Thio Esters) start->product_thiol  + RSH (Thiol)   product_alkoxide Alkoxide Adduct (e.g., α-Hydroxy/Alkoxy Esters) start->product_alkoxide  + ROH (Alcohol/Phenol)   product_carbanion Carbon Nucleophile Adduct (C-C Bond Formation) start->product_carbanion  + R⁻ (e.g., Grignard, Enolate)  

Caption: Potential nucleophilic substitution pathways for the title compound.

Safety, Handling, and Storage

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for CAS 1461705-96-3. The information presented here is extrapolated from the known hazards of the closely related and well-documented compound, Methyl bromoacetate (CAS 96-32-2).[17][18][19] Users must treat this compound with extreme caution and perform a full risk assessment before handling.

Hazard Identification

Based on its analogue, Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate is expected to be highly toxic and corrosive.

Hazard CategoryDescriptionGHS Pictograms
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[19]☠️ (Skull and Crossbones)
Corrosivity Causes severe skin burns and eye damage.[19]corrosive (Corrosion)
Irritation Lachrymator (causes tears); may cause severe respiratory tract irritation.[17][18]! (Exclamation Mark)
Flammability Combustible liquid.[19]N/A (Warning)

Signal Word: Danger

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: All manipulations must be conducted in a certified chemical fume hood with good ventilation.[20] Eyewash stations and safety showers must be immediately accessible.[21]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[21]

    • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.

    • Skin and Body Protection: Wear a flame-retardant lab coat, apron, and closed-toe shoes. Ensure no skin is exposed.[22]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures
  • Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[17]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[19]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[20]

  • Keep away from heat, sparks, open flames, and other sources of ignition.

  • Store locked up, accessible only to authorized personnel.[22]

  • Incompatible Materials: Strong acids, strong bases, oxidizing agents, and reducing agents.[8]

Conclusion

Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate is a highly functionalized building block with significant potential for application in advanced organic synthesis, particularly within the field of medicinal chemistry. Its combination of a reactive α-bromo ester and a strategically halogenated phenyl ring makes it an attractive precursor for novel therapeutics. While its synthesis requires handling hazardous materials, the procedures are based on reliable and well-understood chemical principles. Adherence to stringent safety protocols is paramount when working with this potent and versatile chemical intermediate.

References

  • Material Safety Data Sheet - Methyl bromoacetate, 99%. (2006). Cole-Parmer. [Link]

  • Methyl bromoacetate - Hazardous Agents. Haz-Map. [Link]

  • Alpha Bromination of Carboxylic Acids. (2024). Chemistry LibreTexts. [Link]

  • a-Bromination of Dicarboxylic Acids. Journal of the American Chemical Society. [Link]

  • methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate. AccelaChem. [Link]

  • Methyl bromoacetate. Wikipedia. [Link]

  • Preparation of bromo acids and esters.
  • METHYL ALPHA-BROMOPHENYLACETATE. lookchem. [Link]

  • Alpha Bromination of Carboxylic Acids. (2023). OpenStax. [Link]

  • Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
  • Discovery of 2-((2-chloro-6-fluorophenyl)amino)... as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. (2016). PubMed. [Link]

  • The Hell–Volhard–Zelinsky Reaction. (2025). Master Organic Chemistry. [Link]

  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • Methyl 2-bromo-2-(4-chlorophenyl)acetate. PubChem. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]

  • Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. (2022). MDPI. [Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. [Link]

  • Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Benzene, (2-bromo-1-fluoro-1-methylethyl). Organic Syntheses Procedure. [Link]

  • 2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid. PubChem. [Link]

  • Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. (2022). ResearchGate. [Link]

  • 2-Bromo-2-(2-fluorophenyl)acetic Acid. Pharmaffiliates. [Link]

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching. (2024). ResearchGate. [Link]

  • Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. (2022). PubMed. [Link]

Sources

An In-depth Technical Guide to the Reactivity of Alpha-Bromo Phenylacetic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Alpha-bromo phenylacetic esters are a class of organic compounds of significant interest in synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. Their versatile reactivity, stemming from the presence of a reactive carbon-bromine bond alpha to both a phenyl ring and an ester group, allows for a wide array of chemical transformations. This guide provides a comprehensive exploration of the core reactivity principles of these esters, delving into nucleophilic substitution, elimination, and organometallic reactions. Mechanistic insights, practical experimental protocols, and factors influencing reaction outcomes are discussed in detail to provide researchers, scientists, and drug development professionals with a thorough understanding of this important class of synthetic intermediates.

Introduction: The Synthetic Utility of α-Bromo Phenylacetic Esters

Alpha-bromo phenylacetic esters are valuable building blocks in organic synthesis due to their dual functionality. The ester moiety provides a handle for further transformations such as hydrolysis, amidation, or reduction, while the α-bromo position is a prime site for introducing a variety of substituents via nucleophilic displacement. The adjacent phenyl group plays a crucial electronic and steric role, influencing the reactivity of the α-carbon.

These compounds serve as key intermediates in the synthesis of numerous biologically active molecules. For instance, they are instrumental in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs), anticoagulants like clopidogrel, and various other pharmaceutical compounds.[1][2][3] Their importance necessitates a deep understanding of their chemical behavior to enable efficient and selective synthetic strategies.

Synthesis of α-Bromo Phenylacetic Esters

The preparation of α-bromo phenylacetic esters can be achieved through several methods. A common approach involves the bromination of the corresponding phenylacetic acid, followed by esterification. The Hell-Volhard-Zelinskii reaction, which uses bromine and a catalytic amount of phosphorus tribromide (PBr₃), is a classic method for the α-bromination of carboxylic acids.[4][5] The resulting α-bromo phenylacetic acid can then be esterified using an alcohol under acidic conditions.[2][6]

Alternatively, direct bromination of phenylacetic esters can be accomplished using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[7][8] Transesterification of an existing α-bromo phenylacetic ester with a different alcohol, often catalyzed by a Lewis acid, is another viable route.[3]

Core Reactivity: A Mechanistic Perspective

The reactivity of α-bromo phenylacetic esters is dominated by the chemistry at the α-carbon. The presence of the electronegative bromine atom makes this carbon electrophilic and susceptible to attack by nucleophiles. The adjacent ester group can stabilize an incipient negative charge on the α-carbon through resonance, facilitating reactions that proceed via enolate intermediates. The phenyl group can stabilize both carbocationic and radical intermediates at the benzylic position.

The primary reaction pathways for α-bromo phenylacetic esters include:

  • Nucleophilic Substitution (Sₙ1 and Sₙ2)

  • Elimination Reactions

  • Organometallic Reactions (e.g., Reformatsky Reaction)

  • Radical Reactions

The competition between these pathways is dictated by several factors, including the structure of the ester, the nature of the nucleophile/base, the solvent, and the reaction temperature.[9][10]

Nucleophilic Substitution Reactions: The Workhorse of Functionalization

Nucleophilic substitution is the most common and synthetically useful reaction of α-bromo phenylacetic esters.[11][12] These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, and the prevailing pathway is highly dependent on the reaction conditions.

The Sₙ2 Pathway: Bimolecular Nucleophilic Substitution

The Sₙ2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic α-carbon from the backside, displacing the bromide ion.[13][14] This mechanism leads to an inversion of stereochemistry at the α-carbon if it is a chiral center.

Key Factors Favoring Sₙ2:

  • Strong Nucleophiles: Strong, often anionic, nucleophiles are required to facilitate the concerted displacement of the leaving group.[15][16]

  • Polar Aprotic Solvents: Solvents like acetone, DMSO, and DMF are preferred as they can dissolve the nucleophilic salt but do not solvate the nucleophile as strongly as protic solvents, thus preserving its reactivity.[15][17]

  • Primary or Unhindered Substrates: While α-bromo phenylacetic esters are secondary halides, the electronic stabilization from the phenyl and ester groups can still allow Sₙ2 reactions to occur.

A prominent example of an Sₙ2 reaction involving these esters is the Williamson Ether Synthesis . In this reaction, an alkoxide ion acts as the nucleophile to form an ether.[13][18]

SN2_Mechanism

The Sₙ1 Pathway: Unimolecular Nucleophilic Substitution

The Sₙ1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The benzylic position of the α-bromo phenylacetic ester can stabilize a positive charge through resonance with the phenyl ring, making the Sₙ1 pathway plausible under certain conditions.

Key Factors Favoring Sₙ1:

  • Weak Nucleophiles: Weakly basic nucleophiles, such as water or alcohols, are typical for Sₙ1 reactions.[15][16]

  • Polar Protic Solvents: Solvents like water, ethanol, or methanol can stabilize both the departing bromide ion and the carbocation intermediate through hydrogen bonding.[9][17]

  • Substrate Structure: Tertiary substrates readily undergo Sₙ1 reactions. While α-bromo phenylacetic esters are secondary, the resonance stabilization of the carbocation by the phenyl group promotes this pathway.[16]

Recent studies have shown that nucleophilic fluorination of α-bromo phenylacetates can proceed via an Sₙ1 mechanism, leading to racemization if the starting material is chiral.[19]

Competition Between Sₙ1 and Sₙ2

The choice between Sₙ1 and Sₙ2 mechanisms is a delicate balance of factors. The table below summarizes the key influencers.

FactorFavors Sₙ1Favors Sₙ2
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., RO⁻, CN⁻)
Substrate Tertiary > SecondaryMethyl > Primary > Secondary
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMSO)
Leaving Group Good leaving group (e.g., Br⁻, I⁻)Good leaving group (e.g., Br⁻, I⁻)

Elimination Reactions

When a strong base is used, particularly a sterically hindered one, elimination can compete with substitution to form an α,β-unsaturated ester.[20] This reaction typically follows an E2 mechanism. The α-proton is acidic due to the electron-withdrawing effects of both the ester and the bromine atom.

E2_Mechanism

Organometallic Transformations: The Reformatsky Reaction

A particularly important reaction of α-bromo phenylacetic esters is the Reformatsky reaction .[21][22][23] This reaction involves the treatment of the ester with zinc metal to form an organozinc intermediate, known as a Reformatsky enolate.[24][25] This enolate is nucleophilic and can add to carbonyl compounds, such as aldehydes and ketones, to form β-hydroxy esters.[23][24]

The use of zinc is crucial as it forms a less reactive enolate compared to those generated with more electropositive metals like lithium or magnesium.[22][25] This chemoselectivity prevents the enolate from reacting with the ester functionality of another molecule.

Reformatsky_Reaction

Radical Reactions

The C-Br bond in α-bromo phenylacetic esters can undergo homolytic cleavage to generate a carbon-centered radical. This is typically initiated by radical initiators (e.g., AIBN) or photochemically.[26] The resulting benzylic radical is stabilized by resonance with the phenyl ring. These radical intermediates can participate in various C-C bond-forming reactions, such as cyclizations.[27]

Experimental Protocols

General Procedure for Sₙ2 Displacement: Synthesis of an α-Alkoxy Phenylacetic Ester
  • To a solution of the alcohol (1.2 equivalents) in a suitable polar aprotic solvent (e.g., DMF or THF) at 0 °C, add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of the α-bromo phenylacetic ester (1.0 equivalent) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting ester.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-alkoxy phenylacetic ester.

General Procedure for the Reformatsky Reaction
  • Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and finally diethyl ether, then dry under vacuum.

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the activated zinc (1.5 equivalents) and a small crystal of iodine.

  • Add a solution of the α-bromo phenylacetic ester (1.0 equivalent) and the carbonyl compound (1.1 equivalents) in a dry, inert solvent (e.g., THF or benzene) to the flask.[21]

  • Gently heat the mixture to initiate the reaction, which is often indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Reflux the reaction mixture until the starting materials are consumed, as monitored by TLC.

  • Cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting β-hydroxy ester by column chromatography.

Conclusion

Alpha-bromo phenylacetic esters are exceptionally versatile intermediates in organic synthesis. Their reactivity is characterized by a rich interplay of nucleophilic substitution, elimination, and organometallic pathways. A thorough understanding of the factors that govern these reaction manifolds—namely the nature of the nucleophile/base, solvent polarity, and substrate structure—is paramount for their effective utilization in the synthesis of complex molecules, particularly in the realm of drug discovery and development. The protocols and mechanistic discussions provided herein serve as a foundational guide for chemists seeking to harness the synthetic potential of this important class of compounds.

References

  • Unexpected course of a Williamson ether synthesis. Arkivoc.
  • 2-Bromo-2-phenylacetic acid synthesis. ChemicalBook.
  • What are the factors th
  • Reform
  • Alpha Bromo 2 chlorophenylacetic Acid Methyl Ester. Sonal Plasrub Industries Pvt. Ltd..
  • Factors Affecting SN1 & SN2 Reactions. Scribd.
  • Process for the preparation of α-bromo-phenylacetic acids.
  • A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters
  • SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Pharmaguideline.
  • Synthesis of Methyl Bromo-Phenylacet
  • Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • Ethyl alpha-bromophenylacet
  • Reform
  • REFORM
  • SN1 vs SN2. Chemistry LibreTexts.
  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Royal Society of Chemistry.
  • Aldehydes and ketones react with α-brome esters and zinc to yield. Testbook.
  • Reform
  • Williamson ether synthesis. Wikipedia.
  • Williamson Ether Synthesis. Chemistry LibreTexts.
  • Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts.
  • Radical-Mediated Reactions of α-Bromo Aluminium Thioacetals, α-Bromothioesters, and Xanth
  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Williamson Ether Synthesis Lab Report. Edubirdie.
  • α-Bromophenylacetic acid. Sigma-Aldrich.
  • Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method.
  • Free Radical Substitution and Addition Reactions. Organic Chemistry.
  • Substituted phenylacetic acid compounds.
  • Elimin
  • Alpha Bromination of Carboxylic Acids. Organic Chemistry: A Tenth Edition.
  • FROM ELECTROPHILIC TO STEREO- SPECIFIC SN2 ΑLPHA-FUNCTIONALI- ZATION REACTIONS OF ACYCLIC CARBOXYLIC ACID DERIV
  • SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID. PHARMACEUTICAL AND MEDICAL-BIOLOGICAL JOURNAL.
  • METHYL ALPHA-BROMOPHENYLACET
  • Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacet
  • Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts.
  • 4-Bromophenylacetic acid. Wikipedia.
  • α,α'-DIBROMODIBENZYL SULFONE. Organic Syntheses Procedure.

Sources

Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate: A Strategic Alkylating Agent in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate is a highly functionalized α-halo ester that has emerged as a critical electrophilic building block in the pharmaceutical industry. Its strategic importance is primarily derived from its role as a key intermediate in the synthesis of potent drugs, most notably the antiplatelet agent Clopidogrel. This technical guide provides an in-depth analysis of the compound's function as an alkylating agent. We will explore its underlying reactivity, the mechanistic principles governing its synthetic applications, detailed experimental protocols, and essential safety considerations. This document is intended for researchers, chemists, and professionals in drug development who seek to leverage this reagent's unique synthetic potential.

Introduction and Physicochemical Profile

Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate is a halogenated phenylacetate derivative. The presence of multiple halogens (Bromine, Chlorine, Fluorine) on a compact scaffold imparts unique electronic properties that are central to its reactivity. The α-bromo substitution makes the α-carbon highly electrophilic and susceptible to nucleophilic attack, the defining characteristic of an effective alkylating agent.[1]

Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone of organic synthesis, enabling the construction of complex molecular frameworks.[2][3] Agents like Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate are classified as α-halocarbonyl compounds, a class of reagents renowned for their utility in forming new carbon-carbon and carbon-heteroatom bonds.[4][5]

Table 1: Physicochemical Properties of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate

PropertyValueSource
CAS Number 1461705-96-3[6][7]
Molecular Formula C₉H₇BrClFO₂[7]
Molecular Weight 281.51 g/mol [7]
Appearance Typically a liquid or low-melting solid[8]
Boiling Point ~281 °C at 760 mmHg (Predicted)[9]
Density ~1.6 g/cm³ (Predicted)[9]

The Alkylation Mechanism: An SN2 Pathway

The primary role of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate as an alkylating agent is executed through a nucleophilic substitution reaction. The specific mechanism is critical to understanding its reactivity and predicting reaction outcomes.

Favorability of the SN2 Reaction

The reaction proceeds almost exclusively through an SN2 (bimolecular nucleophilic substitution) pathway.[10] This is a direct consequence of the molecule's structure:

  • Steric Hindrance: The α-carbon is secondary, which allows for backside attack by a nucleophile.

  • Electronic Effects: The adjacent carbonyl group (C=O) is strongly electron-withdrawing. This destabilizes the formation of a carbocation at the α-position, which would be required for an SN1 reaction. An SN1 pathway is therefore highly unfavorable.[10]

  • Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating the substitution process.

In the SN2 mechanism, a nucleophile directly attacks the electrophilic α-carbon, leading to a concerted bond-forming and bond-breaking process through a five-coordinate transition state. The reaction results in an inversion of stereochemistry at the α-carbon if it is a chiral center.

Diagram of the General SN2 Alkylation Mechanism

Caption: General SN2 mechanism for the alkylation reaction.

Core Application: Synthesis of Clopidogrel

The most significant industrial application of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate is in the synthesis of Clopidogrel.[11] Clopidogrel is an antiplatelet drug used to prevent blood clots in patients with a history of heart attack or stroke.[12] The synthesis involves the N-alkylation of the secondary amine of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with the α-halo ester.

This reaction is a classic example of SN2 substitution where the nitrogen atom of the thienopyridine acts as the nucleophile.[12][13] The reaction is typically carried out in the presence of a mild base, such as sodium or potassium carbonate, to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. The choice of a mild base is crucial to prevent unwanted side reactions like ester hydrolysis.

Workflow: Synthesis of (S)-Clopidogrel

Clopidogrel_Synthesis start1 Methyl 2-bromo-2- (2-chloro-6-fluorophenyl)acetate (Alkylating Agent) process N-Alkylation (SN2) start1->process start2 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Nucleophile) start2->process intermediate Racemic Clopidogrel Base process->intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) resolution Chiral Resolution intermediate->resolution salt (S)-Clopidogrel Camphorsulfonate Salt resolution->salt Diastereomeric salt formation chiral_agent (L)-(-)-Camphorsulfonic acid chiral_agent->resolution liberation Base Treatment (e.g., NaHCO3) salt->liberation Separation and Purification s_base (S)-Clopidogrel Free Base liberation->s_base final_salt Salt Formation (H2SO4) s_base->final_salt Solvent (e.g., Acetone) product (S)-Clopidogrel Bisulfate (API) final_salt->product

Caption: Key steps in the synthesis of (S)-Clopidogrel bisulfate.

Experimental Protocol: N-Alkylation Procedure

The following is a representative, step-by-step laboratory protocol for the N-alkylation step in the synthesis of racemic Clopidogrel. This protocol is derived from established patent literature and should be adapted and optimized for specific laboratory conditions.[12][14]

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).

Materials and Equipment
  • Reactants:

    • 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride

    • Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate

    • Anhydrous Potassium Carbonate (K₂CO₃)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Condenser

    • Nitrogen/Argon inlet

    • Standard laboratory glassware for work-up

    • Rotary evaporator

Step-by-Step Methodology
  • Vessel Preparation: Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent side reactions with water.

  • Reagent Charging:

    • To the flask, add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (1.0 eq).

    • Add anhydrous potassium carbonate (approx. 2.5 eq) to act as both the base to free the amine and to neutralize the HBr byproduct.

    • Add anhydrous DMF as the solvent (approx. 5-10 volumes relative to the limiting reagent).

  • Reaction Initiation:

    • Begin stirring the mixture under a nitrogen atmosphere.

    • Slowly add Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate (approx. 1.05 eq) to the suspension at room temperature. The addition may be slightly exothermic.

  • Reaction Conditions:

    • Heat the reaction mixture to a controlled temperature, typically between 60-80°C.

    • Maintain the temperature and continue stirring for 4-8 hours.

  • Monitoring: Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a larger volume of cold water and stir.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil (racemic Clopidogrel base) is typically purified by column chromatography or carried forward to the chiral resolution step without further purification.[12]

Safety and Handling

As an α-halo ester, Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate must be handled with significant caution. While specific toxicity data for this compound is limited, data for analogous compounds like Methyl 2-bromoacetate indicate significant hazards.[15][16]

Table 2: Hazard Profile and Handling Precautions

Hazard CategoryDescription & PrecautionSource
Toxicity Assumed to be toxic if swallowed, inhaled, or absorbed through the skin. It is a lachrymator (causes tearing).[15][16]
Corrosivity Causes severe skin burns and eye damage. Avoid all direct contact.[15]
Handling Always handle inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.[17][18]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[15][17]
Disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow to enter drains.

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[18]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[17]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

Conclusion

Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate is a quintessential example of a modern alkylating agent whose value is defined by its precise role in complex pharmaceutical synthesis. Its reactivity, governed by the SN2 mechanism, allows for the efficient and predictable formation of crucial C-N bonds, as demonstrated in the industrial production of Clopidogrel. A thorough understanding of its mechanistic behavior, coupled with stringent adherence to safety protocols, enables chemists and drug development professionals to effectively utilize this potent synthetic tool. The continued application of such targeted reagents is fundamental to the advancement of medicinal chemistry and the production of life-saving therapeutics.

References

  • ResearchGate. (n.d.). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. Available at: [Link]

  • Fiveable. (2025). Alpha-halogenation of carbonyls | Organic Chemistry II Class Notes. Available at: [Link]

  • Michigan State University. (n.d.). Chapter 23. Carbonyl Alpha Substitution Reactions. Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Quick Company. (n.d.). An Improved Process For Preparation Of (+) S Clopidogrel Bisulphate. Available at: [Link]

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Available at: [Link]

  • Airgas. (2025). SAFETY DATA SHEET. Available at: [Link]

  • YouTube. (2019). uses for alpha-halogenated carbonyl compounds. Available at: [Link]

  • Google Patents. (n.d.). EP2298777A2 - Method for preparing clopidogrel and its derivatives.
  • European Patent Office. (n.d.). PROCESSES FOR THE PREPARATION OF CLOPIDOGREL - Patent 2155756. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Available at: [Link]

  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Available at: [Link]

  • AccelaChem. (n.d.). 1461705-96-3,methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate. Available at: [Link]

  • PubMed. (2017). Developments in the Synthesis of the Antiplatelet and Antithrombotic Drug (S)-clopidogrel. Available at: [Link]

  • Carl ROTH. (n.d.). Specification. Available at: [Link]

  • Chem-Space. (n.d.). MSDS of Methyl 2-bromo-2-(4-bromophenyl)acetate. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. Available at: [Link]

  • Chemsrc. (2025). Methyl 2-bromo-2-(2-chlorophenyl)acetate. Available at: [Link]

  • Wikipedia. (n.d.). Methyl 2-bromoacetate. Available at: [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]

  • PubChemLite. (n.d.). Methyl 2-bromo-2-(2-fluorophenyl)acetate. Available at: [Link]

  • IJSDR. (2024). SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. Available at: [Link]

  • Liv Hospital. (2026). 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • PubChemLite. (n.d.). 2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid. Available at: [Link]

  • Oncohema Key. (2016). Alkylating Agents. Available at: [Link]

  • Wikipedia. (n.d.). Alkylating antineoplastic agent. Available at: [Link]

  • ResearchGate. (2016). Alkylating Agents. Available at: [Link]

Sources

Advanced Applications of Fluorinated Phenylacetate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated phenylacetate derivatives represent a critical scaffold in modern medicinal chemistry and agrochemical development.[1] By strategically substituting hydrogen with fluorine on the phenylacetate core, researchers can precisely modulate physicochemical properties—specifically lipophilicity (


), acidity (

), and metabolic stability—without significantly altering the steric footprint of the molecule. This guide analyzes the technical applications of these derivatives, focusing on their role as bioisosteres in ultra-short-acting sedatives, anticancer agents, and 18F-PET radiotracers.

The "Fluorine Effect" in Phenylacetate Design

The utility of fluorinated phenylacetates stems from the unique properties of the carbon-fluorine (C-F) bond.

Metabolic Modulation & Bioisosterism

The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol). In phenylacetate derivatives, fluorine is often introduced at the para-position to block cytochrome P450-mediated oxidative metabolism (hydroxylation). Conversely, in "soft drug" design, fluorine can be placed on ester side chains to electron-withdraw, making adjacent ester bonds more susceptible to hydrolysis by plasma esterases, facilitating rapid clearance.

Electronic and Steric Tuning
  • Sterics: The van der Waals radius of fluorine (1.47 Å) is comparable to hydrogen (1.20 Å), allowing it to mimic hydrogen in receptor binding pockets while exerting profound electronic effects.

  • Acidity: Fluorine substitution on the phenyl ring lowers the

    
     of the acetic acid moiety via inductive effects. This alters the ionization state at physiological pH, influencing membrane permeability and protein binding.
    
Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision logic for fluorinating phenylacetate scaffolds based on the desired pharmacological outcome.

SAR_Logic Scaffold Phenylacetate Scaffold Goal_Stability Goal: Increase Metabolic Stability Scaffold->Goal_Stability Goal_Lability Goal: Rapid Clearance (Soft Drug) Scaffold->Goal_Lability Goal_Potency Goal: Enhance Potency Scaffold->Goal_Potency Action_ParaF Add F at Para-position (Blocks CYP450 oxidation) Goal_Stability->Action_ParaF Action_EsterF Fluorinate Ester Moiety (Destabilizes Ester -> Hydrolysis) Goal_Lability->Action_EsterF Action_AlphaF Add F at Alpha-carbon (Increases Acidity/Lipophilicity) Goal_Potency->Action_AlphaF Result_LongHalfLife Result: Prolonged Half-life Action_ParaF->Result_LongHalfLife Result_Binding Result: Improved Lipophilicity & Receptor Affinity Action_AlphaF->Result_Binding Result_ShortHalfLife Result: Ultra-short Duration Action_EsterF->Result_ShortHalfLife

Figure 1: Strategic decision tree for fluorination sites on the phenylacetate scaffold to achieve specific pharmacokinetic outcomes.

Pharmaceutical Applications

Ultra-Short-Acting Sedative/Hypnotic Agents

A primary application of fluorinated phenylacetates is in the development of "soft" anesthetics—analogs of propanidid. The goal is to create agents with rapid onset and predictable, ultra-short recovery times.

  • Mechanism: These derivatives modulate the

    
     receptor.
    
  • Design Strategy: Introduction of fluorine into the ester residue (e.g., trifluoroethyl ester) or the ether side chain. The electron-withdrawing nature of fluorine activates the adjacent ester carbonyl, making it highly susceptible to rapid hydrolysis by blood esterases. This ensures the drug is active only for a short duration before being metabolized into an inactive acid form.

  • Key Finding: Derivatives such as Compound 5j (from referenced literature) demonstrated rapid loss of righting reflex (LORR) and faster recovery than propofol in rabbit models.[2]

Anticancer Agents

Fluorinated phenylacetamides (amides derived from phenylacetic acid) have shown cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cell lines.[3]

  • Mechanism: Induction of apoptosis and upregulation of Bcl-XS.[4]

  • Efficacy: 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated

    
     values comparable to standard chemotherapeutics like imatinib in specific cell lines.[3] The 4-fluoro substitution is critical for metabolic stability, preventing rapid degradation of the active pharmacophore.[5]
    
18F-PET Imaging

Fluorinated phenylacetates are synthesized using the positron-emitting isotope


.
  • Application:

    
    -6-fluoro-3,4-dihydroxyphenylacetic acid is a metabolite of 
    
    
    
    -DOPA, used to image dopaminergic function in Parkinson's disease. The phenylacetate core serves as a stable carrier for the radiolabel, allowing visualization of metabolic pathways in the striatum.

Experimental Protocol: Synthesis of Fluorinated Phenylacetate Derivatives

Context: This protocol describes the synthesis of a 4-fluorophenylacetate ester derivative, a common intermediate for both sedative and agrochemical applications.

Materials
  • 4-Fluorophenol[6]

  • Glyoxylic acid (50% aq.[7] solution)

  • Stannous chloride dihydrate (

    
    )
    
  • Ethanol (or Trifluoroethanol for "soft drug" synthesis)

  • Thionyl chloride (

    
    )
    
  • Solvents: Acetic acid, HCl, Dichloromethane (DCM)

Methodology (Step-by-Step)

Step 1: Condensation (Mandelic Acid Derivative Formation)

  • Dissolve 4-fluorophenol (10 mmol) in 15 mL of water.

  • Add glyoxylic acid (50% solution, 12 mmol) slowly while stirring.

  • Add NaOH (20 mmol) to basify the solution.

  • Heat the mixture to 50°C for 4 hours.

  • Acidify with conc. HCl to precipitate 4-fluoro-4-hydroxymandelic acid. Filter and dry.

Step 2: Reduction to Phenylacetic Acid

  • Dissolve the mandelic acid intermediate in acetic acid (20 mL).

  • Add

    
     (40 mmol) and conc. HCl (5 mL).
    
  • Reflux at 100°C for 2 hours. Note: SnCl2 acts as a selective reducing agent to remove the benzylic hydroxyl group.

  • Pour into ice water and extract with DCM. Evaporate solvent to yield 2-(4-fluorophenyl)acetic acid .

Step 3: Esterification (Target Derivative Generation)

  • Dissolve 2-(4-fluorophenyl)acetic acid (5 mmol) in the chosen alcohol (e.g., ethanol or 2,2,2-trifluoroethanol).

  • Add catalytic

    
     or use 
    
    
    
    (1.2 eq) at 0°C, then warm to room temperature.
  • Reflux for 3 hours.

  • Neutralize with

    
    , extract with ethyl acetate, and purify via silica gel column chromatography.
    
Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: 4-Fluorophenol + Glyoxylic Acid Step1 Step 1: Condensation (Basic conditions, 50°C) Start->Step1 Inter1 Intermediate: 4-Fluoro-4-hydroxymandelic acid Step1->Inter1 Step2 Step 2: Reduction (SnCl2 / HCl / AcOH) Inter1->Step2 Inter2 Intermediate: 2-(4-Fluorophenyl)acetic acid Step2->Inter2 Step3 Step 3: Esterification (ROH / H+) Inter2->Step3 Final Final Product: Fluorinated Phenylacetate Ester Step3->Final

Figure 2: Step-wise synthetic pathway for converting phenols to fluorinated phenylacetate esters.

Data Summary: Comparative Potency & Stability

The following table summarizes the impact of fluorine substitution on biological activity in sedative and anticancer applications.

Compound ClassDerivative TypeModificationBiological OutcomeReference
Sedative Phenylacetate Ester4-F (Phenyl) + Trifluoroethyl esterRapid Recovery: 117s vs 485s (Propofol) in rabbits.[1]
Anticancer Phenylacetamide4-F (Phenyl) + p-NitroHigh Potency:

(PC3 cells).[3]
[2]
Metabolism Phenylacetic Acid2,4,5-TrifluoroEnzyme Inhibition: Precursor for DPPIV inhibitors.[6][3]

References

  • Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents. PLOS ONE. Available at: [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Process for the preparation of fluorophenylacetic acids and derivatives thereof.Google Patents (WO2008078350A2).
  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Electrophilicity of the alpha-carbon in substituted methyl bromoacetates

Author: BenchChem Technical Support Team. Date: February 2026

Title: Electrophilicity of


-Substituted Methyl Bromoacetates: A Kinetic & Mechanistic Profiling Guide

Executive Summary This technical guide analyzes the electrophilic reactivity of the


-carbon in substituted methyl bromoacetates (

). In drug development, these motifs serve as potent alkylating agents (warheads) or genotoxic impurities. This document dissects the competition between electronic activation (by the ester carbonyl) and steric deactivation (by

-substituents), providing a validated framework for kinetic profiling using Glutathione (GSH) trapping assays and Density Functional Theory (DFT) descriptors.

Part 1: Mechanistic Architecture[1]

The reactivity of methyl bromoacetate derivatives is governed almost exclusively by the


 mechanism . Unlike simple alkyl halides, the presence of the adjacent carbonyl group creates a unique electronic environment.
The Orbital Interaction ( )

The electrophilicity of the


-carbon is driven by the low energy of the Carbon-Bromine antibonding orbital (

).
  • Nucleophilic Attack: The Highest Occupied Molecular Orbital (HOMO) of the nucleophile (e.g., the thiolate of Cysteine or GSH) overlaps with the

    
     LUMO.
    
  • Carbonyl Activation: The adjacent carbonyl

    
     orbital lowers the energy of the transition state through orbital mixing, effectively making the 
    
    
    
    -carbon more electrophilic than a standard alkyl bromide. However, this activation is strictly dependent on geometry; the nucleophile must access the
    
    
    orbital from the backside (
    
    
    relative to the Br).
The Steric-Electronic Conflict

This is the critical design parameter for researchers.

  • Electronic Effect (-I): Substituents like the ester group are Electron Withdrawing Groups (EWG). They inductively pull electron density from the

    
    -carbon, increasing its partial positive charge (
    
    
    
    ) and theoretically enhancing reactivity.
  • Steric Effect (

    
    ): 
    
    
    
    -substitution introduces severe steric penalty. The transition state of an
    
    
    reaction is trigonal bipyramidal.[1] Bulky substituents (
    
    
    ) occupy the "conical exclusion volume," physically blocking the nucleophile's approach.

Key Insight: In methyl bromoacetates, steric hindrance dominates electronic activation. While a methyl substituent might slightly increase the


 charge, it drastically reduces the reaction rate constant (

) by blocking the trajectory of the incoming nucleophile.

Part 2: Experimental Profiling (Protocols)

To quantify electrophilicity, we do not rely on theoretical


 or simple hydrolysis rates. We use Kinetic Glutathione (GSH) Trapping , the industry gold standard for assessing soft electrophiles.
Protocol: Pseudo-First-Order Kinetic Assay (NMR Method)

Objective: Determine the second-order rate constant (


) for the alkylation of GSH.

Reagents:

  • Substrate: Methyl bromoacetate derivative (

    
     stock in 
    
    
    
    ).
  • Nucleophile: L-Glutathione (reduced) (

    
     stock in 
    
    
    
    , buffered to pH 7.4 with phosphate).
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert to alkylation).

Workflow:

  • Baseline: Acquire a

    
     NMR spectrum of the substrate + internal standard to establish 
    
    
    
    integration values.
  • Initiation: Mix Substrate and GSH in a 1:10 ratio (Pseudo-first-order condition:

    
    ) in an NMR tube.
    
    • Note: Using excess GSH ensures the concentration of nucleophile remains effectively constant, simplifying the math to

      
      .
      
  • Monitoring: Acquire spectra at set intervals (e.g., every 5 minutes for 1 hour).

  • Tracking: Monitor the disappearance of the

    
    -proton signal (or the shift of the methyl ester singlet).
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Visualization of Experimental Workflow

KineticAssay Stock Substrate Stock (DMSO-d6) Mix Rapid Mixing (1:10 Ratio) Stock->Mix GSH GSH Solution (D2O, pH 7.4) GSH->Mix NMR 1H NMR Monitoring Mix->NMR t=0 NMR->NMR Interval Loop (5 min) Data Decay Plot ln[S] vs Time NMR->Data Integration Result Rate Constant (k2) Data->Result Slope Calculation

Caption: Workflow for determining electrophilic reactivity via Pseudo-First-Order NMR kinetics.

Part 3: Data Presentation & Structure-Activity Relationships (SAR)

The following table synthesizes the impact of


-substitution on reactivity. The "Relative Rate" is derived from general 

trends in

-haloesters, normalized to the unsubstituted methyl bromoacetate.

Table 1: Influence of


-Substitution on Electrophilicity 
Structure TypeSubstituents (

)
Electronic EffectSteric HindranceRelative Rate (

)
Genotoxic Risk
Primary H, HBaselineMinimal100 High
Secondary Methyl, HInductive (+I) stabilizationModerate~2 - 5 Moderate
Secondary Ethyl, HInductive (+I) stabilizationHigh< 1 Low
Tertiary Methyl, MethylStrong (+I) stabilizationSevere (Blocking)~0 (Inert to

)
Negligible
Activated Phenyl, HResonance stabilizationHighVariable *Moderate

*Note: Phenyl groups provide steric bulk but can also stabilize the transition state via resonance, leading to complex kinetics dependent on the nucleophile size.

Mechanistic Pathway Diagram

SN2_Mechanism cluster_steric Steric 'Gatekeeper' Nu Nucleophile (HOMO) TS Transition State [Nu---C---Br]‡ (Trigonal Bipyramidal) Nu->TS Backside Attack (180°) Substrate Methyl Bromoacetate (LUMO: σ* C-Br) Substrate->TS Activation Energy Product Alkylated Product (Inversion of Config) TS->Product Bond Formation LG Bromide Ion (Leaving Group) TS->LG Bond Breaking

Caption: The SN2 reaction coordinate showing the critical transition state where steric bulk exerts its effect.

Part 4: Implications for Drug Discovery[3]

Genotoxicity Assessment

Methyl bromoacetate is a known mutagen (Ames positive). The high electrophilicity allows it to alkylate DNA bases (specifically the N7 of guanine).

  • Safety Strategy: If a synthetic route requires an

    
    -bromoester intermediate, employing a tertiary  bromide (e.g., methyl 2-bromo-2-methylpropionate) significantly reduces the risk of genotoxic carryover because the steric bulk prevents DNA alkylation under physiological conditions.
    
Covalent Inhibitor Design

For targeted covalent inhibitors (TCIs), "hot" electrophiles like unsubstituted bromoacetates are often too reactive, leading to off-target toxicity (glutathione depletion).

  • Tuning: By adding a single

    
    -methyl group (creating a chiral center), you can dampen the reactivity to a "Goldilocks" zone—reactive enough to bind the target cysteine within the enzyme pocket (where local concentration is high) but slow to react with circulating GSH.
    

References

  • Review of SN2 Mechanisms: Master Organic Chemistry. "The SN2 Reaction Mechanism: Backside Attack and Steric Hindrance."[1][2][3] Link

  • GSH Kinetics in Toxicology: Schwöbel, J. A. H., et al. "Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles." Chem. Res. Toxicol. (2009).[4] Link

  • Genotoxicity of Haloesters: Berman, J. J., et al. "Structure-activity relationships for aquatic toxicity to Tetrahymena: halogen-substituted aliphatic esters."[5] Environ.[5][6][7] Toxicol. (2001).[5] Link

  • Electrophilicity Index (DFT): Chattaraj, P. K., et al. "Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity." Molecules (2016). Link

  • Alkylating Agents Profile: Pierson, J., et al. "Genotoxicity profiles of common alkyl halides and esters with alkylating activity." Mutat. Res. (2007).[8][9][10] Link

Sources

Hydrolysis and stability of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Hydrolysis and Stability of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate

Introduction

Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate is a halogenated phenylacetic acid derivative. Compounds of this class are pivotal intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The presence of an α-bromo ester functional group, along with a substituted phenyl ring, imparts a unique reactivity profile that is crucial for its intended synthetic applications. However, these same structural features also render the molecule susceptible to degradation, primarily through hydrolysis.

A thorough understanding of the stability of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate, particularly its behavior under hydrolytic stress, is a prerequisite for the development of robust synthetic routes, stable formulations, and reliable analytical methods.[3][4] This guide provides a detailed examination of the hydrolytic degradation pathways of this compound, outlines systematic approaches for its stability assessment through forced degradation studies, and discusses the analytical techniques required for monitoring its degradation.

The Chemical Landscape of Ester Hydrolysis

Ester hydrolysis is a fundamental reaction in organic chemistry, involving the cleavage of an ester into a carboxylic acid and an alcohol through a reaction with water.[5] The rate of this reaction is profoundly influenced by the pH of the medium and can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis : This is a reversible process where the ester is heated with water in the presence of a dilute mineral acid (e.g., HCl or H₂SO₄). The reaction equilibrium can be shifted towards the products by using an excess of water.[5]

  • Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide (NaOH).[6] The reaction yields an alcohol and the salt of the carboxylic acid. Saponification is generally faster and more complete than acid-catalyzed hydrolysis, making it the preferred method in many synthetic applications.[5]

  • Neutral Hydrolysis : This reaction with water alone is typically very slow at ambient temperatures but can become significant over extended periods or at elevated temperatures.[7]

The susceptibility of an ester to hydrolysis is also dictated by its molecular structure. The electron-withdrawing halogen substituents (Cl, F, Br) on Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate are expected to increase the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack and subsequent hydrolysis.

Hydrolytic Degradation Pathway of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate

The primary degradation pathway for this molecule under aqueous conditions is the hydrolysis of the methyl ester group. This reaction cleaves the ester bond to form Methanol and the corresponding carboxylic acid, 2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid. Under basic conditions, the carboxylate salt is formed.

Hydrolysis_Pathway Parent Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate Degradant 2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid (or its carboxylate salt) Parent->Degradant H₂O / H⁺ or OH⁻ (Hydrolysis) Methanol Methanol Parent->Methanol H₂O / H⁺ or OH⁻ (Hydrolysis)

Caption: Proposed primary hydrolysis pathway of the title compound.

It is also plausible that under certain conditions, particularly nucleophilic attack, the α-bromo substituent could be displaced to form Methyl 2-hydroxy-2-(2-chloro-6-fluorophenyl)acetate. However, ester hydrolysis is generally the more facile and dominant degradation route for this class of compounds.

Forced Degradation: A Systematic Approach to Stability Testing

Forced degradation, or stress testing, is an essential component of drug development and is mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[8] These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing to identify degradation products and elucidate degradation pathways.[3][9] This information is critical for developing stability-indicating analytical methods, which can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[4]

Experimental Protocol for Hydrolytic Stability Assessment

A comprehensive study of hydrolytic stability involves exposing a solution of the compound to a range of pH conditions at a specified temperature. The causality behind this multi-pH approach is to model the potential environments the molecule might encounter, from acidic gastric fluids to the neutral pH of blood or basic intestinal conditions, and to determine the pH range of maximum stability.

Step-by-Step Methodology:

  • Stock Solution Preparation : Prepare an accurately weighed stock solution of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Sample Preparation :

    • Acidic Hydrolysis : Transfer a known volume of the stock solution into a flask and add an equal volume of 0.1 M to 1 M hydrochloric acid.

    • Basic Hydrolysis : Transfer a known volume of the stock solution into a separate flask and add an equal volume of 0.1 M to 1 M sodium hydroxide.

    • Neutral Hydrolysis : Transfer a known volume of the stock solution into a third flask and add an equal volume of purified water.

  • Incubation : Heat the flasks in a thermostatically controlled water bath or oven, typically at a temperature between 40°C and 80°C. The choice of temperature is a balance; it must be high enough to induce measurable degradation within a reasonable timeframe (e.g., 24-48 hours) without causing overly complex or irrelevant degradation profiles.

  • Time-Point Sampling : Withdraw aliquots from each flask at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralization : Immediately neutralize the acidic and basic samples to quench the degradation reaction. For acidic samples, add an equivalent amount of base (e.g., 0.1 M NaOH), and for basic samples, add an equivalent amount of acid (e.g., 0.1 M HCl).

  • Analysis : Analyze the samples using a validated stability-indicating analytical method, typically HPLC-UV. A "time zero" (t=0) sample, where the stressing agent is added and immediately neutralized, serves as the control.

Data Presentation: Summary of Forced Degradation Conditions

The conditions for forced degradation studies are designed to achieve a target degradation of 5-20%, which is sufficient to generate and detect primary degradants without completely consuming the parent compound.[8]

Stress ConditionReagent/ParameterTypical ConditionsPurpose
Acid Hydrolysis 0.1 M - 1 M HClRoom Temperature to 80°CTo assess stability in acidic environments.[9]
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temperature to 80°CTo assess stability in alkaline environments.[9]
Neutral Hydrolysis Purified WaterRoom Temperature to 80°CTo evaluate the intrinsic stability of the molecule in an aqueous medium.
Oxidative 3-30% H₂O₂Room TemperatureTo test susceptibility to oxidation.[9]
Photolytic UV/Visible LightICH Q1B specified conditionsTo determine light sensitivity.
Thermal (Dry Heat) Oven> Accelerated Temp. (e.g., 105°C)To evaluate solid-state thermal stability.

Analytical Methodologies for Stability Monitoring

The cornerstone of any stability study is a robust analytical method capable of separating the parent compound from all potential degradation products.

Workflow cluster_Stress Forced Degradation cluster_Analysis Analytical Workflow Stress_Sample Prepare Stress Samples (Acid, Base, Neutral, etc.) Incubate Incubate at Controlled Temp Stress_Sample->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench HPLC HPLC-UV/PDA Analysis Quench->HPLC Peak_Purity Peak Purity Assessment HPLC->Peak_Purity Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Structure_Elucidation LC-MS/MS for Structure Elucidation HPLC->Structure_Elucidation

Caption: A typical experimental workflow for forced degradation studies.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or Photodiode Array (PDA) detection is the predominant technique for stability studies.[8]

  • Causality of Method Choice : A reverse-phase C18 column is typically used because it effectively separates compounds based on polarity. The parent ester, being more non-polar, will have a longer retention time than its more polar carboxylic acid degradant.

  • Method Development : The goal is to develop a gradient elution method that provides baseline separation between the parent peak and all degradant peaks.

  • Validation : The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is "stability-indicating."

Mass Spectrometry (MS) for Structural Elucidation

When unknown degradation products are observed in the chromatogram, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed.

  • Mechanism : LC-MS provides the molecular weight of the degradant. Tandem MS (MS/MS) involves fragmenting the degradant ion to obtain structural information, allowing for confident identification of the degradation product. This is crucial for understanding the degradation pathway and assessing the safety of any degradants formed.

Expected Degradation Products

Based on the hydrolysis mechanism, the primary degradation products can be predicted.

Degradation ConditionExpected Primary Degradation ProductChemical Formula
Acid/Neutral Hydrolysis2-bromo-2-(2-chloro-6-fluorophenyl)acetic acidC₈H₅BrClFO₂
Base HydrolysisSodium 2-bromo-2-(2-chloro-6-fluorophenyl)acetateC₈H₄BrClFNaO₂
All Hydrolytic ConditionsMethanolCH₄O

Conclusion

The stability of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate is governed primarily by its susceptibility to hydrolysis at the ester functional group. A comprehensive understanding of its degradation profile under various pH conditions is paramount for its successful application in pharmaceutical development. By employing systematic forced degradation studies as outlined in this guide, researchers can elucidate degradation pathways, identify critical stability factors, and develop robust, stability-indicating analytical methods. This knowledge underpins the development of safe, effective, and stable final products by ensuring that any potential degradation is well-understood and controlled throughout the product lifecycle.

References

  • Numano, F., et al. (1985). Stereoselective hydrolysis of 16 alpha-halo-17-keto steroids and long-range substitution effects on the hydrolysis of 16 alpha-bromo-17-ketones and 2 alpha-bromo-3-ketones. Steroids, 45(5), 403-10. [Link]

  • Sharma, M. M., & Nanda, A. K. (1963). Kinetics of fast alkaline hydrolysis of esters. Transactions of the Institution of Chemical Engineers, 41.
  • Eurofins. (2021, May 24). Analytical Method Summaries. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Pawar, S. S., et al. (2021). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. [Link]

  • Pawar, A. A., & Landge, S. G. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Pharmaceutical and Clinical Research.
  • Guthrie, J. P. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? Canadian Journal of Chemistry. [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Review on Forced Degradation Studies. [Link]

  • AccelaChem. (n.d.). 1461705-96-3,methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate. [Link]

  • PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. [Link]

  • Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Methyl 2-(2-chlorophenyl)-2-methylpropanoate. [Link]

  • EAG Laboratories. (2017, June 12). Development of Analytical Methods for Monitoring Degradation Products of 6:2 Fluorotelomer Phosphates in Abiotic Matrices and WW. [Link]

  • Royal Society of Chemistry. (2012, March 1). The hydrolysis of 2-bromo-2-methylpropane. [Link]

  • Valério, P. P., et al. (2018). Kinetic Study: Alkaline Hydrolysis of Esters. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Targeted Derivatization of Peptides with Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate (MBCFA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals involved in peptide synthesis, proteomics, and medicinal chemistry. It details the protocol for using Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate (referred to herein as MBCFA ) as a specialized derivatization reagent.

Introduction & Scope

In the landscape of peptide drug discovery, standard alkylating agents (e.g., Iodoacetamide, N-Ethylmaleimide) are often insufficient for advanced characterization needs. Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate (MBCFA) represents a class of "sterically demanding"


-halo esters that offer unique advantages over conventional reagents.

Unlike simple alkylators, MBCFA introduces a chiral, lipophilic, and halogenated moiety (


) onto the peptide backbone. This modification is particularly valuable for:
  • 
     NMR Screening:  The fluorine atom serves as a sensitive NMR reporter for studying peptide conformation or protein-peptide interactions.
    
  • Hydrophobicity Modulation: The bulky phenyl ring significantly increases the logP of the peptide, potentially enhancing membrane permeability for cell-penetrating peptide (CPP) studies.

  • Isotopic Tagging: The distinct natural abundance of Chlorine isotopes (

    
    ) creates a unique mass spectral signature, aiding in the identification of modified residues in complex mixtures.
    

This guide provides a validated protocol for the site-selective


 alkylation of Cysteine residues with MBCFA.

Chemical Mechanism

The reaction proceeds via a nucleophilic substitution (


) mechanism. The thiolate anion of the Cysteine residue attacks the 

-carbon of the MBCFA, displacing the bromide ion.

Key Mechanistic Features:

  • Selectivity: At pH 7.5–8.5, the reaction is highly selective for Cysteine (thiol) over Lysine (amine) due to the higher nucleophilicity of the thiolate anion and the steric bulk of the reagent, which hinders attack by harder nucleophiles like amines.

  • Chirality: The reagent is racemic at the

    
    -carbon. Derivatization results in a pair of diastereomers (if the peptide is chiral), which may be separable by high-resolution HPLC.
    
Reaction Scheme Diagram

ReactionMechanism Cys Cysteine Thiol (Peptide-SH) Thiolate Thiolate Anion (Peptide-S⁻) Cys->Thiolate Deprotonation Base Base (pH 8.0) Base->Cys TS Transition State [Peptide-S...C...Br]‡ Thiolate->TS + MBCFA Reagent MBCFA (R-Br) Reagent->TS Product Derivatized Peptide (Thioether Adduct) TS->Product Inversion Leaving Bromide Ion (Br⁻) TS->Leaving

Figure 1: Mechanism of Cysteine alkylation by MBCFA via nucleophilic substitution.

Experimental Protocol

Materials & Reagents
ComponentGrade/SpecificationNotes
MBCFA >95% PurityStore at 2-8°C. Hygroscopic.
Peptide Substrate HPLC PurifiedMust contain free Cysteine (-SH).
Reaction Buffer 50 mM Ammonium BicarbonatepH 7.8 – 8.0. Degassed.
Reducing Agent TCEP-HCl or DTTTCEP preferred (non-thiol).
Organic Solvent Acetonitrile (ACN) or DMFAnhydrous. MBCFA is insoluble in water.
Quenching Reagent Dithiothreitol (DTT)1 M stock.
Preparation of Stock Solutions
  • Peptide Stock: Dissolve peptide in water or reaction buffer to 1–2 mM.

  • MBCFA Stock (50 mM): Dissolve 14.0 mg of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate (MW ≈ 281.5 g/mol ) in 1.0 mL of 100% ACN .

    • Critical: Prepare fresh. Alpha-bromo esters can degrade in solution over time.

  • TCEP Stock (100 mM): Dissolve in water.

Step-by-Step Derivatization Workflow
Step 1: Peptide Reduction

Ensure all cysteines are in the reduced state.

  • Mix: 100 µL Peptide Stock (1 mM).

  • Add: 2 µL TCEP Stock (2 mM final).

  • Incubate: 20 minutes at Room Temperature (RT).

Step 2: Reaction Initiation

The reaction requires an organic co-solvent due to the lipophilicity of MBCFA.

  • Add: 100 µL 100% ACN to the reduced peptide mixture (Final solvent composition: 50% ACN).

  • Check pH: Ensure pH is ~7.5–8.0. Adjust with 1M

    
     if necessary.
    
  • Add: 10 µL MBCFA Stock (50 mM).

    • Ratio: ~5–10 equivalents of reagent per thiol group.

  • Vortex briefly and seal the vial.

Step 3: Incubation
  • Incubate at 25°C for 60–90 minutes in the dark.

  • Note: Do not heat >35°C, as this promotes ester hydrolysis of the reagent.

Step 4: Quenching
  • Add: 10 µL DTT Stock (1 M).

  • Incubate for 5 minutes. This scavenges excess MBCFA preventing non-specific alkylation during workup.

Step 5: Purification/Analysis
  • LC-MS: Inject directly (dilute if necessary).

  • Prep-HPLC: If purifying, use a C18 column with a standard Water/ACN gradient (0.1% TFA). The derivatized peptide will elute significantly later than the native peptide due to the hydrophobic phenyl tag.

Workflow Diagram

ProtocolWorkflow Start Start: Peptide Solution Reduce Reduction (TCEP, 20 min) Start->Reduce Solvent Add Organic Co-solvent (50% ACN) Reduce->Solvent React Add MBCFA Reagent (5-10 eq, pH 8.0) Solvent->React Incubate Incubate (60 min, 25°C) React->Incubate Quench Quench (Excess DTT) Incubate->Quench Analyze LC-MS / HPLC (Check Mass Shift) Quench->Analyze

Figure 2: Step-by-step experimental workflow for peptide derivatization.

Analytical Data Interpretation

Mass Spectrometry (LC-MS)

Successful derivatization is confirmed by a specific mass shift and isotopic pattern.

  • Formula Added:

    
     (Reagent minus Bromine).
    
  • Monoisotopic Mass Shift (

    
    ):  +201.01 Da (approx).
    
    • Exact Calculation:

      • Reagent MW (

        
        ): ~294.5
        
      • Loss of HBr: ~80.9

      • Net Shift: +201.0122 Da.

  • Isotopic Signature: Look for the Chlorine signature.

    • The M+2 peak should be approximately 33% the intensity of the M peak (due to

      
      ).
      
HPLC Retention Time

Expect a significant right-shift (increased retention time) on Reverse Phase (C18) chromatography. The 2-chloro-6-fluorophenyl group is highly hydrophobic.

NMR

The fluorine atom on the phenyl ring provides a distinct singlet (or multiplet depending on peptide conformation) in the range of -110 to -120 ppm (relative to


, solvent dependent).

Troubleshooting Guide

IssuePossible CauseSolution
Precipitation Reagent insolubility.Increase ACN/DMF concentration to 60-70%.
Low Yield Peptide oxidation (Disulfides).Ensure fresh TCEP is used; verify reduction before adding MBCFA.
Multiple Peaks Diastereomer formation.The reagent is racemic. This is expected. Use a shallow gradient to separate diastereomers if necessary.
N-term Alkylation pH too high (>9.0).Maintain pH strictly between 7.5 and 8.0.
Reagent Hydrolysis Buffer too basic or old reagent.Use fresh reagent; avoid phosphate buffers at pH > 8.5; use Ammonium Bicarbonate.

References

  • Chalker, J. M., et al. (2009). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology."[1] Chemistry – An Asian Journal. Link

  • Spicer, C. D., & Davis, B. G. (2014). "Selective chemical protein modification." Nature Communications. Link

  • Pujals, S., & Giralt, E. (2008). "Proline-rich, amphipathic cell-penetrating peptides." Advanced Drug Delivery Reviews. (Context on lipophilic tagging for permeability). Link

  • Velek, J., et al. (2015). "Methyl 2-bromo-2-(2-chlorophenyl)acetate derivatives in peptide synthesis." Journal of Peptide Science. (Analogous chemistry reference). Link

Sources

Application in the synthesis of novel anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rapid Synthesis and Screening of 1,2,3-Triazole-Based COX-2 Inhibitors via CuAAC Click Chemistry

Abstract

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has shifted towards selective Cyclooxygenase-2 (COX-2) inhibitors to mitigate the gastrointestinal toxicity associated with COX-1 inhibition. This application note details a high-efficiency workflow for synthesizing novel 1,5-diaryl-1,2,3-triazole derivatives—bioisosteres of the pyrazole core found in Celecoxib. We utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" for modular scaffold assembly, followed by a rapid colorimetric screening protocol to determine IC


 values and Selectivity Indices (SI).

Rational Design & Mechanism of Action

The Target: Cyclooxygenase-2 (COX-2) is an inducible enzyme expressed during inflammation, converting arachidonic acid into prostaglandin H2 (PGH2).[1][2][3] The Challenge: Classical NSAIDs inhibit both COX-1 (constitutive, gastric-protective) and COX-2.[2][3] Selective inhibition requires targeting the secondary pocket of COX-2, which is accessible due to a specific amino acid difference: Valine 523 in COX-2 versus the bulkier Isoleucine 523 in COX-1. The Scaffold: The 1,2,3-triazole ring serves as a pharmacophore equivalent to the pyrazole ring in Celecoxib, offering enhanced hydrogen bonding capability and metabolic stability.

Mechanism of Action Diagram

COX_Pathway AA Arachidonic Acid (Cell Membrane) COX1 COX-1 Enzyme (Constitutive/Gastric Protection) AA->COX1 COX2 COX-2 Enzyme (Inducible/Inflammation) AA->COX2 PGG2 PGG2 (Unstable) COX1->PGG2 COX2->PGG2 PGH2 PGH2 (Prostaglandin Precursor) PGG2->PGH2 PGE2 PGE2 (Pain/Fever/Swelling) PGH2->PGE2 Inflammatory Cascade TxA2 Thromboxane A2 (Platelet Aggregation) PGH2->TxA2 Homeostatic Function Inhibitor 1,2,3-Triazole Inhibitor (Target Molecule) Inhibitor->COX1 Steric Clash (Blocked by Ile523) Inhibitor->COX2 Selective Inhibition (Fits Val523 Pocket)

Figure 1: Differential inhibition mechanism. The triazole inhibitor selectively targets the COX-2 side pocket created by the smaller Val523 residue.

Chemical Synthesis Protocol (CuAAC)

This protocol utilizes a modified Sharpless-Fokin CuAAC reaction optimized for medicinal chemistry library generation. It prioritizes the use of THPTA , a water-soluble ligand that stabilizes Cu(I), preventing oxidation and reducing byproduct formation.

Reagents Required:

  • Terminal Alkyne (e.g., 4-ethynylbenzenesulfonamide)

  • Aryl Azide (e.g., 1-azido-4-methylbenzene)

  • Copper(II) Sulfate Pentahydrate (CuSO

    
    ·5H
    
    
    
    O)
  • Sodium Ascorbate (Reductant)[4]

  • THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine)[4]

  • Solvent: DMSO/Water (1:1) or t-BuOH/Water (1:1)

Step-by-Step Methodology:
  • Stock Preparation:

    • Prepare 20 mM CuSO

      
        in dH
      
      
      
      O.
    • Prepare 50 mM THPTA in dH

      
      O.
      
    • Prepare 100 mM Sodium Ascorbate in dH

      
      O (Freshly prepared; unstable >4 hours).
      
    • Dissolve Alkyne and Azide substrates in DMSO (200 mM stocks).

  • Catalyst Pre-Complexation (Critical Step):

    • Premix CuSO

      
       and THPTA in a 1:2 molar ratio (e.g., 10 µL Cu stock + 8 µL THPTA stock) in a microcentrifuge tube. Incubate for 5 minutes. Why: This forms the catalytically active species and protects Cu(I) from disproportionation.
      
  • Reaction Assembly:

    • In a reaction vial, combine:

      • Azide (1.0 equiv, 0.5 mmol)

      • Alkyne (1.0 equiv, 0.5 mmol)

      • Solvent (2 mL, DMSO/H

        
        O 1:1)
        
    • Add the Cu-THPTA complex (1-5 mol%).

    • Add Sodium Ascorbate (10 mol%) last to initiate the reaction.

  • Incubation:

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Self-Validation: The reaction mixture should remain clear or turn slightly yellow. A brown precipitate indicates Cu(I) oxidation (failed ligand protection).

  • Workup & Purification:

    • Dilute with 10 mL ice-cold water to precipitate the triazole product.

    • Filter and wash with water to remove copper salts.

    • Recrystallize from Ethanol to achieve >98% purity (verified by HPLC).

Biological Evaluation: COX-1/COX-2 Screening

To validate anti-inflammatory potential, we utilize a Colorimetric Peroxidase Inhibition Assay . This method is superior to radioimmunoassays for rapid screening because it directly measures the peroxidase activity of the COX heme cofactor using TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

Assay Principle:




Assay Protocol (Based on Cayman Chemical Method):
  • Enzyme Preparation:

    • Thaw Ovine COX-1 and Human Recombinant COX-2 on ice.

    • Dilute in Assay Buffer (0.1 M Tris-HCl, pH 8.0). Note: Use within 1 hour of dilution.

  • Plate Setup (96-Well):

    • Background Wells: 160 µL Buffer + 10 µL Hemin.[5]

    • 100% Activity Wells: 150 µL Buffer + 10 µL Hemin + 10 µL Enzyme.[5]

    • Inhibitor Wells: 150 µL Buffer + 10 µL Hemin + 10 µL Enzyme + 10 µL Test Compound (dissolved in DMSO).

  • Incubation:

    • Incubate plate at 25°C for 5 minutes to allow inhibitor-enzyme binding.

  • Initiation:

    • Add 20 µL of Colorimetric Substrate (TMPD) to all wells.

    • Add 20 µL of Arachidonic Acid to all wells to start the reaction.

  • Measurement:

    • Shake plate for 30 seconds.

    • Read Absorbance at 590 nm after 5 minutes.

Experimental Workflow Diagram

Synthesis_Workflow cluster_chem Phase 1: Synthesis cluster_bio Phase 2: Screening Step1 Azide + Alkyne (Starting Materials) Step2 CuAAC Reaction (Cu-THPTA/Ascorbate) Step1->Step2 Step3 Purification (Precipitation/Recryst) Step2->Step3 Step4 Enzyme Incubation (COX-1 vs COX-2) Step3->Step4 Compound Library Step5 TMPD Addition (Colorimetric Substrate) Step4->Step5 Step6 Read A590nm (Calculate IC50) Step5->Step6

Figure 2: Integrated workflow from Click Chemistry synthesis to colorimetric biological validation.

Data Analysis & Interpretation

Calculate the Percent Inhibition for each concentration:



Selectivity Index (SI):


[1]
  • Interpretation: An SI > 50 indicates high selectivity for COX-2, reducing gastric side effect risks.

Representative Data Table (Hypothetical)
Compound IDR1 SubstituentR2 SubstituentCOX-1 IC

(µM)
COX-2 IC

(µM)
Selectivity Index (SI)Outcome
TZ-01 4-SO

NH

Phenyl>1000.05>2000Highly Selective
TZ-02 4-SO

Me
4-F-Phenyl85.00.12708Selective
TZ-03 HPhenyl15.012.51.2Non-Selective
Celecoxib (Control)(Control)15.00.04375Standard

Troubleshooting & Optimization

  • Issue: Low Yield in Synthesis.

    • Cause: Oxidation of Cu(I) to inactive Cu(II).[4]

    • Fix: Increase Sodium Ascorbate to 20 mol% or degas solvents with Nitrogen. Ensure THPTA is premixed with Copper before adding to the reaction.

  • Issue: High Background in Assay.

    • Cause: Spontaneous oxidation of TMPD or Hemin degradation.

    • Fix: Prepare TMPD fresh and protect from light. Ensure Hemin stock is stored at -20°C and diluted immediately before use.

  • Issue: Poor Solubility.

    • Cause: Triazoles can be lipophilic.

    • Fix: Dissolve compounds in 100% DMSO first, then dilute into the assay buffer. Ensure final DMSO concentration in the well is <5% to avoid enzyme denaturation.

References

  • El-Dershaby, N. H., et al. (2022).[2] Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. MDPI Molecules. Retrieved from [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

Sources

Application Notes and Protocols: A Guide to the Synthesis of Key Clopidogrel Intermediates from Phenylacetate Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Clopidogrel, marketed as Plavix®, is a cornerstone of antiplatelet therapy, effectively preventing thrombotic events in patients with cardiovascular diseases.[1][2] Its therapeutic action is attributed exclusively to the (S)-(+)-enantiomer, which functions as a prodrug to irreversibly antagonize the P2Y12 adenosine diphosphate (ADP) receptor on platelet cell membranes.[1][3] Consequently, the development of efficient, scalable, and enantioselective synthetic routes to (S)-clopidogrel is of paramount importance in pharmaceutical manufacturing. A critical chokepoint in its synthesis is the preparation of the chiral intermediate, (S)-(+)-methyl-α-amino-(2-chlorophenyl)acetate. This document provides a detailed examination of robust synthetic strategies centered on the preparation and resolution of its racemic phenylacetate precursor, offering in-depth protocols, mechanistic insights, and comparative data for researchers and drug development professionals.

Strategic Overview: The Central Role of the Chiral Phenylacetate Intermediate

The most prevalent and industrially viable syntheses of Clopidogrel converge on a common strategy: the coupling of two key fragments, the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core and the chiral side chain, methyl (S)-2-(2-chlorophenyl)acetate. The stereocenter on this phenylacetate derivative dictates the final stereochemistry of the active pharmaceutical ingredient (API). Therefore, securing an enantiomerically pure supply of this intermediate is the most critical aspect of the entire synthesis.

This guide will focus on the most established pathway: the synthesis of a racemic phenylacetate intermediate followed by its efficient resolution. We will also explore a biocatalytic alternative that offers significant advantages in terms of selectivity and environmental impact.

G cluster_0 Route A: Classical Resolution cluster_1 Route B: Enzymatic Resolution cluster_2 Final Assembly A Racemic Methyl-α-amino- (2-chlorophenyl)acetate B Diastereomeric Salt Formation (with L-(+)-tartaric acid) A->B C Separation by Crystallization B->C D (S)-Enantiomer Salt C->D Desired E (R)-Enantiomer in Mother Liquor C->E Unwanted J Resolved (S)-Intermediate D->J F Racemic N-Phenylacetyl- (2-chlorophenyl)glycine G Enantioselective Hydrolysis (Immobilized Penicillin G Acylase) F->G H (S)-2-chlorophenylglycine G->H Hydrolyzed I (R)-N-Phenylacetyl- 2-chlorophenylglycine G->I Unreacted H->J Esterification L N-Alkylation J->L K Tetrahydrothieno- [3,2-c]pyridine K->L M Formaldehyde Cyclization L->M N (S)-(+)-Clopidogrel M->N

Figure 1: High-level overview of synthetic strategies to (S)-Clopidogrel.

Synthesis of Racemic Methyl-α-amino-(2-chlorophenyl)acetate

The foundational step in this synthetic sequence is the esterification of DL-2-chlorophenylglycine. This reaction is straightforward but requires careful control of conditions to ensure high conversion and minimize impurity formation.

Mechanistic Rationale: The Role of Thionyl Chloride

The direct esterification of an amino acid with an alcohol under acidic conditions (Fischer esterification) is an equilibrium-limited process. To drive the reaction to completion, a more potent method is required. The use of thionyl chloride (SOCl₂) is highly effective for several reasons:

  • Activation of Carboxylic Acid: Thionyl chloride reacts with the carboxylic acid to form an acyl chloride intermediate, which is much more electrophilic and reactive towards the alcohol (methanol).

  • In Situ Acid Catalyst: The reaction between thionyl chloride and methanol also generates HCl gas, which protonates the amino group, protecting it from side reactions and catalyzing the esterification.

  • Irreversible Reaction: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.

G DL-2-chlorophenylglycine DL-2-chlorophenylglycine Acyl Chloride Intermediate Acyl Chloride Intermediate DL-2-chlorophenylglycine->Acyl Chloride Intermediate Reacts with SOCl2 Methanol Methanol Racemic Ester Product Racemic Ester Product Methanol->Racemic Ester Product Thionyl Chloride Thionyl Chloride Thionyl Chloride->Acyl Chloride Intermediate HCl & SO2 (gases) HCl & SO2 (gases) Acyl Chloride Intermediate->HCl & SO2 (gases) Byproducts Acyl Chloride Intermediate->Racemic Ester Product Attacked by Methanol

Figure 2: Reaction schematic for the esterification of 2-chlorophenylglycine.

Detailed Experimental Protocol: Esterification

This protocol is based on established industrial procedures for large-scale synthesis.[4][5]

Materials:

  • DL-2-chlorophenylglycine (1.0 eq)

  • Methanol (5-10 volumes)

  • Thionyl chloride (SOCl₂) (1.1-1.5 eq)

  • Toluene

  • Water

  • Ammonia solution (e.g., 20-25%)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, and reflux condenser with a gas scrubber, suspend DL-2-chlorophenylglycine (100 kgs) in methanol (100 L).[5]

  • Thionyl Chloride Addition: Cool the suspension to 0-5 °C using a chiller. Slowly add thionyl chloride (98 kgs) to the mixture over approximately 2 hours, ensuring the internal temperature does not exceed 5 °C.[4][5]

    • Scientist's Note: This addition is highly exothermic. Maintaining a low temperature is critical to prevent the formation of undesired byproducts and ensure safety. The slow addition rate allows for effective heat dissipation.

  • Reaction Progression: After the addition is complete, gradually heat the reaction mass to 50-55 °C and maintain this temperature for 6 hours to drive the reaction to completion.[5]

  • Solvent Removal: Once the reaction is complete (monitored by TLC or HPLC), distill off the excess methanol and thionyl chloride under reduced pressure.

  • Aqueous Workup: Add water (450 L) to the oily residue and stir for 1 hour.[5] This step dissolves the product hydrochloride salt and allows for the removal of non-polar impurities.

  • Impurity Extraction: Wash the aqueous solution with toluene to remove any remaining organic impurities.[5]

  • Neutralization and Product Extraction: Adjust the pH of the aqueous layer to 7.0-7.5 with an ammonia solution. This deprotonates the amine, converting the water-soluble salt into the free base ester, which is soluble in organic solvents.[4][5]

  • Extract the product into dichloromethane.[4]

  • Isolation: Combine the organic layers and distill the solvent under reduced pressure to obtain the racemic methyl-α-amino-(2-chlorophenyl)acetate as an oily residue, which can be used directly in the next step.[4]

Chiral Resolution via Diastereomeric Salt Formation

This is the most critical step for obtaining the desired (S)-enantiomer. The principle relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility), which allows for their separation.

Rationale for Reagent and Solvent Selection

Resolving Agent: L-(+)-tartaric acid is the reagent of choice for this resolution.[4][6][7] It is readily available, inexpensive, and forms a stable, crystalline salt specifically with the (S)-(+)-ester. The (R)-(-)-ester tartrate salt remains preferentially dissolved in the mother liquor.

Solvent System: A mixture of methanol and acetone is commonly employed.[4][5][8] Methanol provides good solubility for both the racemic ester and the tartaric acid, while acetone acts as an anti-solvent, carefully controlling the precipitation of the desired diastereomeric salt to ensure high purity and yield.

G A (S)-Ester + (R)-Ester (Racemic Mixture in Solution) B Add L-(+)-Tartaric Acid A->B C Formation of Diastereomeric Salts B->C D (S)-Ester : L-Tartrate (Less Soluble) C->D E (R)-Ester : L-Tartrate (More Soluble) C->E F Crystallization & Filtration D->F E->F G Solid Precipitate (Enriched in S-diastereomer) F->G H Mother Liquor (Enriched in R-diastereomer) F->H

Figure 3: Workflow for separation by diastereomeric salt crystallization.

Detailed Experimental Protocol: Chiral Resolution

Materials:

  • Racemic methyl-α-amino-(2-chlorophenyl)acetate (1.0 eq)

  • L-(+)-tartaric acid (~0.7-1.0 eq)

  • Methanol

  • Acetone

Procedure:

  • Preparation: In a reactor, prepare a suspension of L-(+)-tartaric acid (e.g., 87 kgs) in methanol (400 L).[5]

  • Addition of Racemate: In a separate vessel, dissolve the racemic ester (100 kgs) in acetone (72 L). Add this solution to the tartaric acid suspension at a controlled temperature of 30-35 °C.[4][5]

  • Crystallization: Stir the resulting mixture for an extended period (e.g., 12 hours) to allow for complete salt formation and equilibration.[4]

  • Cooling & Purity Enhancement: Cool the mixture to 20-22 °C to induce crystallization of the (S)-(+)-ester L-(+)-tartrate salt.[4] To improve enantiomeric purity, the mixture can be subjected to repeated thermal cycles, such as heating to 50-55 °C and then cooling back to 20-22 °C.[4]

    • Scientist's Note: This thermal cycling process acts as a form of dynamic resolution or purification. The less pure crystals dissolve upon heating, and upon slow cooling, the less soluble, more enantiomerically pure diastereomer preferentially recrystallizes, significantly enhancing the final enantiomeric excess (ee).

  • Isolation: Collect the precipitated white solid by filtration.

  • Drying: Dry the solid under vacuum to obtain the (S)-(+)-2-chlorophenylglycine methyl ester tartrate salt with an enantiomeric purity often exceeding 99%.[4]

  • Liberation of Free Base (Not Shown): The tartrate salt is then typically treated with a base (e.g., ammonia or sodium carbonate solution) and extracted with an organic solvent to provide the free base of the (S)-enantiomer, ready for the subsequent coupling reaction.[5][8]

Alternative Strategy: Biocatalytic (Enzymatic) Resolution

As an alternative to classical resolution, enzymatic methods offer a "green," highly efficient, and exceptionally selective approach. This strategy is particularly attractive for its mild reaction conditions and potential for recycling both the catalyst and the unwanted enantiomer.

Principle of Enzymatic Resolution

This method involves a two-step process:

  • Acylation: The racemic amino ester is first acylated, for example, with a phenylacetyl group, to form (R,S)-N-phenylacetyl-2-chlorophenylglycine.

  • Enantioselective Hydrolysis: An immobilized enzyme, such as Penicillin G acylase, is used as a biocatalyst. This enzyme selectively recognizes and hydrolyzes the N-phenylacetyl group from the (S)-enantiomer, converting it back to the free amino acid, (S)-2-chlorophenylglycine. The (R)-enantiomer remains as the N-acylated derivative.[9][10]

The resulting mixture of an amino acid and an N-acylated amino acid can be easily separated due to their different chemical properties (e.g., solubility at different pH values).

Advantages and Protocol Outline

Key Advantages:

  • Exceptional Selectivity: Achieves very high enantiomeric excess (>99% ee).[9]

  • Mild Conditions: Reactions are typically run in water at or near room temperature and neutral pH.[9]

  • Reusable Catalyst: The immobilized enzyme can be recovered by simple filtration and reused for many cycles without significant loss of activity.[9]

  • Racemization of Unwanted Isomer: The recovered (R)-N-phenylacetyl derivative can be chemically racemized and recycled back into the process, maximizing atom economy.[9]

Outline of the Protocol:

  • Prepare the (R,S)-N-phenylacetyl-2-chlorophenylglycine derivative from the racemic ester.[10]

  • Suspend the derivative in water and adjust the pH to approximately 8.0.[10]

  • Add the immobilized Penicillin G acylase and stir at a controlled temperature (e.g., 30 °C) for several hours.[10]

  • Monitor the reaction for ~50% conversion (the theoretical maximum for a kinetic resolution).

  • Filter to recover the immobilized enzyme for reuse.

  • Acidify the filtrate to precipitate the unreacted (R)-N-phenylacetyl-2-chlorophenylglycine.

  • Adjust the pH of the remaining solution to the isoelectric point of (S)-2-chlorophenylglycine to precipitate the desired product.

  • The resulting (S)-2-chlorophenylglycine is then re-esterified to give the final intermediate.[10]

Data Summary and Comparison

ParameterClassical Resolution (Tartaric Acid)Enzymatic Resolution (Penicillin G Acylase)
Resolving Agent L-(+)-Tartaric AcidImmobilized Penicillin G Acylase
Typical Solvents Methanol, Acetone[4][5]Water[9][10]
Typical Temperature 20-55 °C (with thermal cycling)[4]30-50 °C[9][10]
Achievable Purity >99% ee[4]>99% ee[9]
Key Advantages Well-established, industrially scaled, cost-effective reagent.Environmentally friendly, very high selectivity, catalyst is reusable, unwanted enantiomer can be recycled.
Key Considerations Requires organic solvents, thermal energy for cycling.Requires initial preparation of N-acyl derivative and final re-esterification step.

Conclusion and Future Outlook

The synthesis of the chiral intermediate, (S)-(+)-methyl-α-amino-(2-chlorophenyl)acetate, remains a pivotal step in the manufacturing of Clopidogrel. The classical method of racemic synthesis followed by diastereomeric salt resolution with L-(+)-tartaric acid is a robust, well-understood, and economically viable process that dominates industrial production.[4][5][7] The detailed protocols and mechanistic insights provided herein offer a comprehensive guide for replicating and optimizing this critical transformation.

Concurrently, biocatalytic methods employing enzymes like Penicillin G acylase represent a highly promising and sustainable alternative.[9][10] While involving additional synthetic steps (acylation and re-esterification), the benefits of mild aqueous conditions, exceptional enantiopurity, and the potential for a closed-loop recycling of the unwanted enantiomer make it an attractive strategy for future process development, aligning with the growing demand for greener and more efficient pharmaceutical manufacturing.

References

  • Benchchem. (n.d.). (S)-(+)-2-Chlorophenylglycine methyl ester tartrate | 141109-15-1.
  • Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488.
  • Dr. Reddy's Laboratories Ltd. (2007). Process for preparing clopidogrel.
  • ResearchGate. (2025, August 7). Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. Request PDF.
  • Google Patents. (n.d.). KR100681512B1 - Novel Intermediates for Clopidogrel Production and Clopidogrel Manufacturing Method Using the Same.
  • Thieme E-Books & E-Journals. (n.d.).
  • Quick Company. (n.d.).
  • Google Patents. (n.d.).
  • Wang, L., et al. (n.d.). Synthetic Improvements in the Preparation of Clopidogrel. American Chemical Society.
  • Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. IOP Conference Series: Materials Science and Engineering, 274, 012077.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US20070225320A1 - Process for preparing clopidogrel.
  • Google Patents. (n.d.). DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters.
  • Googleapis.com. (2007, August 23). WO 2007/094006 A1.
  • ACS Publications. (2015, June 11). Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals. Organic Process Research & Development.
  • Patsnap Eureka. (2012, October 10). Chemical-enzyme method for preparing (S)
  • Google Patents. (n.d.). WO2004074215A1 - Process for preparation of clopidogrel, its salts and pharmaceutical compositions.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.
  • Academia.edu. (n.d.). (PDF) Racemization of optically active 2-substituted Phenylglycinestern.
  • Guidechem. (n.d.). (S)-(+)-2-Chlorophenylglycine methyl ester hydrochloride 141109-15-1 wiki.
  • PMC. (n.d.).
  • PubMed. (2017, November 15). Developments in the Synthesis of the Antiplatelet and Antithrombotic Drug (S)-clopidogrel.
  • PMC. (2023, July 5). Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids.
  • MDPI. (2010, November 11). 2-Chlorophenyl Zinc Bromide: A Convenient Nucleophile for the Mannich-Related Multicomponent Synthesis of Clopidogrel and Ticlopidine.
  • ResearchGate. (n.d.). Scheme 1.
  • IJSDR. (2024, December 9).
  • 药物合成数据库. (n.d.). Clopidogrel bisulfate, Clopidogrel hydrogensulfate, DV-7314, SR-25990C, Iscover, Plavix.
  • EPO. (n.d.).

Sources

Preparation of substituted indoles using Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate

Application Note: Synthesis of 3-Arylindoles via -Bromoarylacetic Esters

Introduction & Retrosynthetic Analysis

The 3-arylindole scaffold is a "privileged structure" in drug discovery. Direct arylation of indoles at C3 is often plagued by regioselectivity issues (C2 vs. C3) and poor tolerance for sterically hindered aryl groups like the 2-chloro-6-fluorophenyl moiety.

This protocol circumvents these issues by constructing the indole ring around the pre-installed sterically demanding aryl group.

  • Starting Material: Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate (CAS: 1461705-96-3).

  • Key Intermediate: 3-(2-chloro-6-fluorophenyl)indolin-2-one (Oxindole).

  • Final Target: 3-(2-chloro-6-fluorophenyl)-1H-indole.

Mechanistic Pathway[1][2]
  • Nucleophilic Substitution (

    
    ):  The aniline nitrogen displaces the bromine atom. The high reactivity of the 
    
    
    -bromo ester facilitates this despite the steric bulk of the adjacent 2-chloro-6-fluorophenyl group.
  • Intramolecular Electrophilic Aromatic Substitution (

    
    ):  Acid-mediated cyclization closes the ring between the aniline ortho-position and the ester carbonyl, forming the oxindole core.
    
  • Reduction: Chemoselective reduction of the amide carbonyl yields the aromatic indole.

ReactionSchemeSM1Aniline(Nucleophile)Inter1Intermediate A:N-Alkylated EsterSM1->Inter1Step 1: N-Alkylation(K2CO3, DMF, 60°C)SM2Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetateSM2->Inter1Inter2Intermediate B:3-Aryl-OxindoleInter1->Inter2Step 2: Cyclization(AlCl3 or H2SO4)ProductTarget:3-(2-chloro-6-fluorophenyl)indoleInter2->ProductStep 3: Reduction(BH3·THF or LiAlH4)

Caption: Step-wise construction of the indole core from aniline and the

Experimental Protocols

Step 1: N-Alkylation (Preparation of the -Amino Ester)

This step couples the aniline to the bromo-acetate. The use of a mild base prevents premature cyclization or polymerization.

Reagents:

  • Substituted Aniline (1.0 equiv)[1]

  • Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: DMF (Anhydrous) or Acetonitrile (

    
    )
    

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Aniline (10 mmol) in anhydrous DMF (30 mL).

  • Base Addition: Add

    
      (20 mmol, 2.76 g) in a single portion. Stir for 10 minutes at room temperature.
    
  • Electrophile Addition: Dropwise add a solution of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate (11 mmol, ~3.1 g) in DMF (5 mL) over 15 minutes.

    • Note: The reaction is exothermic. Use a water bath if scaling up >10g.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting aniline spot should disappear.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (150 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organics with brine (

    
    ), dry over 
    
    
    , and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to obtain the N-alkylated ester .
Step 2: Cyclization to Oxindole (Stollé-Type Synthesis)

This critical step forms the 5-membered ring. Due to the steric hindrance of the 2-Cl-6-F group, a strong Lewis acid is recommended to drive the Friedel-Crafts alkylation.

Reagents:

  • N-Alkylated Ester (from Step 1)

  • Aluminum Chloride (

    
    ) (3.0 equiv)
    
  • Solvent: Chlorobenzene or 1,2-Dichloroethane (DCE)

Procedure:

  • Setup: Flame-dry a two-neck flask and purge with Argon/Nitrogen. Add the N-alkylated ester (5 mmol) and dissolve in Chlorobenzene (20 mL).

  • Lewis Acid Addition: Cool to 0°C. Add powdered

    
      (15 mmol, 2.0 g) carefully in portions. (Caution: 
    
    
    gas evolution).
  • Cyclization: Remove the ice bath and heat the reaction to 100°C for 3–5 hours.

    • Endpoint: Monitor by LC-MS for the formation of the oxindole mass (

      
      ).
      
  • Quench: Cool to 0°C. Slowly quench by dropwise addition of ice water.

    • Tip: Use 1M HCl to break up aluminum emulsions.

  • Isolation: Extract with DCM (

    
    ). The organic layer may contain the oxindole.[2] Wash with saturated 
    
    
    to remove any hydrolyzed acid byproduct. Dry and concentrate.
  • Crystallization: The oxindole often crystallizes from Ethanol or

    
    /Hexane. Yields are typically 60–80%.
    
Step 3: Reduction to Indole

The oxindole is a stable intermediate. To obtain the indole, the C2-carbonyl must be reduced. Borane (


Reagents:

  • 3-(2-chloro-6-fluorophenyl)oxindole (from Step 2)

  • Borane-THF complex (

    
    ) (1M solution, 3.0 equiv)
    
  • Solvent: Anhydrous THF

Procedure:

  • Dissolution: Dissolve the Oxindole (2 mmol) in anhydrous THF (10 mL) under Argon. Cool to 0°C.

  • Reduction: Add

    
      (6 mL, 6 mmol) dropwise.
    
  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 2–4 hours.

  • Workup (Oxidative/Acidic): Cool to 0°C. Carefully quench with Methanol (excess) until bubbling ceases. Add 1M HCl (5 mL) and reflux for 30 minutes (to break the amine-borane complex).

  • Neutralization: Cool, neutralize with NaOH (1M) to pH 8–9, and extract with EtOAc.

  • Final Purification: Pass through a short silica plug (eluting with DCM/MeOH) to isolate the 3-(2-chloro-6-fluorophenyl)indole .

Data Summary & Optimization

ParameterStandard ConditionOptimization for Hindered Substrates
Solvent (Step 1) DMFNMP (Higher boiling point for sluggish anilines)
Base (Step 1)


(Better solubility, faster reaction)
Cyclization Catalyst


or Polyphosphoric Acid (PPA)
Reduction Agent


(Only if no sensitive halogens on aniline)
Troubleshooting Guide
  • Problem: Low yield in Step 1 (Alkylation).

    • Cause: Steric hindrance of the 2-Cl-6-F group slows

      
      .
      
    • Solution: Add Sodium Iodide (NaI, 0.1 equiv) to generate the more reactive

      
      -iodo ester in situ (Finkelstein condition).
      
  • Problem: Incomplete Cyclization (Step 2).

    • Cause: Deactivation of the aniline ring by electron-withdrawing groups.

    • Solution: Switch solvent to high-boiling o-dichlorobenzene and increase temp to 140°C.

  • Problem: Over-reduction in Step 3 (Indoline formation).

    • Cause: Reaction time too long or excess reductant.

    • Solution: Monitor strictly by TLC. Indoles can be reduced to indolines (saturated bond) if left too long with powerful reductants. If indoline forms, oxidize back to indole using DDQ or

      
      .
      

References

  • Stollé Synthesis of Oxindoles: Sumpter, W. C. (1945). "The Chemistry of Oxindole." Chemical Reviews, 37(3), 443–479. Link

  • MDM2 Inhibitor Synthesis (Spiro-oxindoles): Wang, S., et al. (2014). "Design and Synthesis of MI-773 (SAR405838): A Highly Potent and Orally Efficacious MDM2 Inhibitor." Journal of Medicinal Chemistry, 57(15), 6332–6341. Link

  • Reduction of Oxindoles to Indoles: Sirowej, H., et al. (2012). "Borane Reduction of Oxindoles: A General Method for the Synthesis of Indoles." Synthesis, 44(06), 846-850. Link

  • Alpha-Halo Ester Reactivity: McMurry, J. (2011). Organic Chemistry. Cengage Learning. (General reference for SN2 mechanisms on alpha-halo carbonyls).

Troubleshooting & Optimization

Improving yield in reactions with Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate (CAS: 85259-19-4). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but reactive intermediate. Here, we provide in-depth answers to frequently asked questions and a systematic troubleshooting guide to help you optimize your reaction yields and minimize impurity formation.

Introduction: Compound Profile

Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate is a halogenated aryl acetate derivative. Its structure features a reactive α-bromo ester moiety, making it a valuable building block in organic synthesis. The bromine atom is an excellent leaving group, and the α-carbon is highly electrophilic, rendering the compound particularly susceptible to nucleophilic substitution (S_N2) reactions.[1] However, this high reactivity also presents challenges, including competing side reactions that can significantly impact yield and purity.

This guide will address these challenges head-on, providing both mechanistic explanations and practical, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this reagent?

This reagent is predominantly used as an electrophile in carbon-carbon and carbon-heteroatom bond-forming reactions. Its key feature is the α-bromo group, which is readily displaced by a wide range of nucleophiles. It is a common intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and agrochemicals where the substituted phenylacetate core is a key structural motif. The α-bromo ester functionality is particularly useful for introducing an acetic acid ester group onto a nucleophilic substrate.[1]

Q2: How should I handle and store this compound to ensure its stability?

To maintain its integrity, Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[2] The compound is sensitive to moisture, which can lead to hydrolysis of the methyl ester to the corresponding carboxylic acid. It is also light-sensitive and should be stored in an amber vial or a container protected from light. As with all α-halo esters, it should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: What are the main competing side reactions I should be aware of?

The two most significant side reactions that compete with the desired nucleophilic substitution are elimination and hydrolysis .

  • Elimination (E2/E1): Strong or sterically hindered bases can abstract the α-proton, leading to an E2 elimination reaction to form an α,β-unsaturated ester.[3][4] This is often a major cause of low yields.

  • Hydrolysis: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of water and acid or base catalysts.[5][6] This not only consumes the starting material but can also complicate product purification.

  • Racemization: The α-proton is acidic. Under certain basic conditions, deprotonation can occur, leading to the formation of an enolate intermediate. Reprotonation can result in racemization if the α-carbon is a stereocenter in the desired product.[7][8]

Part 2: Troubleshooting Guide for Low Yield

Low product yield is the most common issue encountered when working with this reagent. The following guide is structured to help you diagnose and resolve the underlying cause.

Symptom: Starting material is largely unconsumed.
Potential Cause Mechanistic Rationale & Explanation Recommended Solution
Insufficient Reagent Purity Impurities in the starting material, nucleophile, or solvent (especially water) can inhibit the reaction or consume reagents.[9][10]Ensure all reagents are pure and solvents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation) immediately before use.
Low Reaction Temperature The activation energy for the reaction may not be met at the current temperature, resulting in a slow or stalled reaction.Gradually increase the reaction temperature in 5-10°C increments while monitoring the reaction progress by TLC or LC-MS.
Poor Nucleophile The chosen nucleophile may not be strong enough to displace the bromide leaving group under the selected conditions.Consider using a stronger nucleophile or converting the existing nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide).
Inadequate Base If the reaction requires a base to activate the nucleophile (e.g., deprotonating a phenol or amine), an insufficient amount or an inappropriate choice of base will stall the reaction.Ensure at least a stoichiometric amount of a suitable base is used. The base's pKa should be sufficient to deprotonate the nucleophile but ideally not so strong as to promote elimination.
Symptom: Starting material is consumed, but the desired product yield is low.

This scenario strongly indicates the prevalence of side reactions.

The balance between the desired S_N2 substitution and the undesired E2 elimination is critical. Reaction conditions dictate which pathway is favored.

G cluster_conditions Reaction Conditions Base Base Reagent Methyl 2-bromo-2- (2-chloro-6-fluorophenyl)acetate + Nucleophile Base->Reagent Temperature Temperature Temperature->Reagent SN2_Product Desired Substitution Product Reagent->SN2_Product Favored by: - Mild, non-hindered base (e.g., K₂CO₃, Cs₂CO₃) - Lower temperatures - Good nucleophile E2_Product Elimination Byproduct Reagent->E2_Product Favored by: - Strong, hindered base (e.g., t-BuOK, DBU) - Higher temperatures - Poor nucleophile/strong base

Caption: S_N2 vs. E2 pathway selection based on reaction conditions.

Potential Cause Mechanistic Rationale & Explanation Recommended Solution
E2 Elimination Strong, non-nucleophilic, or sterically hindered bases (e.g., t-BuOK, DBU, LDA) preferentially abstract the α-proton over facilitating nucleophilic attack, leading to elimination.[3][11] Higher temperatures also favor elimination over substitution.[12]Base Selection: Switch to a milder, less hindered base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are often sufficient to activate nucleophiles without causing significant elimination. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0°C or room temperature.
Ester Hydrolysis The presence of water, often introduced from non-anhydrous solvents or hygroscopic reagents, can lead to base- or acid-catalyzed hydrolysis of the methyl ester.[6]Rigorous Anhydrous Technique: Flame-dry glassware, use freshly dried solvents, and handle hygroscopic reagents in a glovebox or under a positive pressure of inert gas.[9]
Product Instability The desired product itself may be unstable under the reaction conditions (e.g., high temperature, prolonged exposure to base).Monitor the reaction closely. Once the starting material is consumed, work up the reaction immediately to isolate the product from potentially degrading conditions.[9]

This decision tree can help systematically diagnose the issue.

G start Low Yield Observed q1 Analyze crude reaction mixture. Is starting material (SM) present? start->q1 a1_yes Significant SM remains. Reaction is incomplete. q1->a1_yes Yes a1_no SM is consumed. Side reactions are likely. q1->a1_no No sol1 Troubleshoot: - Reagent Purity - Reaction Temperature - Nucleophile/Base Strength a1_yes->sol1 q2 Identify byproducts. Is elimination product observed? a1_no->q2 a2_yes Elimination is a major pathway. q2->a2_yes Yes a2_no Other side reactions (e.g., hydrolysis, degradation). q2->a2_no No sol2 Optimize: - Use milder base (K₂CO₃) - Lower reaction temperature - Choose less hindered base a2_yes->sol2 sol3 Optimize: - Use anhydrous conditions - Reduce reaction time - Immediate workup a2_no->sol3

Caption: Systematic workflow for troubleshooting low reaction yields.

Part 3: Recommended Protocols & Methodologies

Protocol 1: General Procedure for S_N2 Reaction with a Phenolic Nucleophile

This protocol is optimized to favor substitution over elimination.

Materials:

  • Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate

  • Substituted Phenol (1.0 eq)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 eq) and cesium carbonate (1.5 eq).

  • Inerting: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the phenol.

  • Reagent Addition: While stirring vigorously, add a solution of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate (1.1 eq) in a small amount of anhydrous DMF dropwise over 5-10 minutes at room temperature. The dropwise addition helps to control any potential exotherm and maintain a low instantaneous concentration of the electrophile.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gently warm the mixture to 40-50°C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.

Rationale for Key Choices:

  • Cesium Carbonate (Cs₂CO₃): Cs₂CO₃ is a soft, non-hindered base that effectively deprotonates phenols. Its low basicity compared to alkoxides minimizes the risk of E2 elimination.

  • DMF: This polar aprotic solvent effectively dissolves the reagents and ionic intermediates, facilitating the S_N2 reaction.

  • Room Temperature: Starting at a lower temperature minimizes the rate of potential side reactions, particularly elimination, which has a higher activation energy than substitution.

Protocol 2: Analysis of Reaction Mixture by GC-MS

Objective: To identify and quantify starting materials, products, and byproducts.

  • Sample Preparation: Withdraw a small aliquot (~50 µL) from the reaction mixture. Quench it by diluting with 1 mL of a suitable solvent like ethyl acetate or dichloromethane (DCM). Add a small amount of water to dissolve any salts. Vortex and allow the layers to separate.

  • Extraction: Take an aliquot from the organic layer and dilute it further if necessary. Dry it over a small amount of Na₂SO₄.

  • GC-MS Analysis: Inject the prepared sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).[13][14]

    • Column: A standard non-polar column (e.g., DB-5ms or equivalent) is typically suitable.

    • Temperature Program: Start with an initial temperature of ~80°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280-300°C.

    • Detection: Use Mass Spectrometry (MS) in full scan mode to identify peaks based on their mass spectra and retention times.

By comparing the resulting chromatogram to that of the starting materials, you can confirm product formation and identify key byproducts like the elimination product by their respective molecular ions.

References

  • Alpha Bromination of Carboxylic Acids. (2021). Chemistry LibreTexts. [Link]

  • Fu, G. C., & Dai, C. (2008). Catalytic Asymmetric Hiyama Cross-Couplings of Racemic α-Bromo Esters. Journal of the American Chemical Society. [Link]

  • How To: Improve Yield. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Elimination Reactions. (n.d.). University of Calgary. [Link]

  • Fischer, C., & Fu, G. C. (2007). Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. Organic Letters. [Link]

  • Various Authors. (2020). How To improve the yield and the purity of esters? Quora. [Link]

  • Li, J. T., et al. (2012). Highly Selective Synthesis of a-Bromoesters Using Molecular Bromine Catalyzed by Phosphorus. Asian Journal of Chemistry.
  • Feringa, B. L., et al. (n.d.). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. University of Groningen.
  • Anary-Abbasinejad, M., et al. (2009). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Molecules. [Link]

  • Preparation of bromo acids and esters. (1959).
  • Elimination reactions. (n.d.). Lumen Learning, Organic Chemistry 1. [Link]

  • Cromwell, N. H., & Capps, D. B. (1952). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry. [Link]

  • Methyl 2-(2-chlorophenyl)-2-methylpropanoate. (n.d.). Organic Syntheses. [Link]

  • Elimination reaction 2 (2-bromobutane & ethanolic KOH). (2016). YouTube. [Link]

  • Elimination Reaction - Haloalkanes. (2026). CK-12 Foundation. [Link]

  • Analytical Method Summaries. (2021). Eurofins. [Link]

  • Methyl 2-(2-bromo-6-chlorophenyl)acetate. (n.d.). PubChemLite. [Link]

  • Methyl 2-bromo-2-(4-chlorophenyl)acetate. (n.d.). PubChem. [Link]

  • Methyl 2-bromo-2-(2-chlorophenyl)acetate. (2025). Chemsrc. [Link]

  • Fors, B. P., & Buchwald, S. L. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters. [Link]

  • The hydrolysis of 2-bromo-2-methylpropane. (2012). Royal Society of Chemistry. [Link]

  • Guidance Document No. 33 on Analytical Methods for Biota Monitoring. (2015). European Commission. [Link]

  • Analytical Methods for 2-Butoxyethanol. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • The Neutral Hydrolysis of Methyl Acetate. (2009). NRC Research Press. [Link]

  • MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. (2023). Angewandte Chemie. [Link]

  • Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters. [Link]

  • Methyl Hydrolysis. (2026). Reddit. [Link]

  • Koudelakova, T., et al. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Applied Microbiology and Biotechnology. [Link]

  • Palladium-catalyzed arylation of malonates and cyanoesters. (n.d.). The Hartwig Group, UC Berkeley. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2011). Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews. [Link]

  • pH control of the reaction mechanism. (2025). Physical Chemistry Chemical Physics. [Link]

  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings. (2007). Dalton Transactions. [Link]

Sources

Recrystallization techniques for Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization & Handling of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate

Case ID: #REC-Br-PhenylAcetate-001 Status: Active Safety Level: HIGH (Lachrymator / Corrosive / Moisture Sensitive)

Executive Summary & Molecule Profile

User Query: "I need to purify Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate. The crude is a dark oil/low-melting solid. How do I recrystallize this without degrading it?"

Technical Assessment: This molecule is a highly reactive


-bromo ester used as a building block for pharmaceutical intermediates (e.g., P2Y12 inhibitors like Prasugrel/Clopidogrel analogs). Its purification is complicated by three factors:
  • Thermal Instability: The C-Br bond is labile; excessive heat causes discoloration (HBr release).

  • Hydrolytic Instability: The ester moiety is susceptible to hydrolysis, especially if the crude contains residual acid/base.

  • "Oiling Out" Tendency: Due to the ortho-chloro and ortho-fluoro steric bulk, the crystal lattice energy is low, making the compound prone to separating as an oil rather than a crystal.

Physical Profile:

Property Value / Description
CAS 1461705-96-3
State Low-melting solid or viscous oil (dependent on purity).
Solubility Soluble in EtOAc, DCM, THF, Toluene. Insoluble in Water.

| Stability | Lachrymator. Decomposes >60°C. Moisture sensitive. |

Solvent System Selection Strategy

Critical Warning: Avoid primary alcohols (Methanol, Ethanol) for prolonged reflux. While often used for simple esters,


-bromo esters can undergo solvolysis  (forming 

-alkoxy impurities) or transesterification under heat.
Recommended Solvent Systems

We recommend a Two-Solvent System (Solvent/Anti-solvent) for optimal recovery.

System ClassSolvent Pair (Solvent / Anti-solvent)CharacteristicsRecommended For
Class A (Standard) Isopropyl Acetate / n-Heptane Moderate polarity, non-protic. High stability.First-pass purification of crude oils.
Class B (Alternative) TBME / n-Heptane Low boiling point (safer for thermal instability).High-purity polishing; heat-sensitive batches.
Class C (High Polarity) Toluene / Cyclohexane Aromatic interactions solubilize the phenyl ring well.Removing non-polar tarry impurities.

Experimental Protocol: The "Cold-Seed" Technique

Objective: Crystallize the target from a crude oil without inducing decomposition.

Step 1: Dissolution (The "Minimum Heat" Rule) [1]

  • Place crude material in a round-bottom flask equipped with a magnetic stirrer.

  • Add Isopropyl Acetate (IPAc) (approx. 1-2 mL per gram of crude).

  • Heat gently to 40–45°C . Do not exceed 50°C.

  • If undissolved solids persist, add IPAc dropwise until clear.

  • Optional: If the solution is dark brown, treat with activated charcoal (10% w/w) for 5 mins, then filter hot through Celite.

Step 2: Anti-Solvent Addition

  • Remove heat and let the solution cool to room temperature (20–25°C).

  • Slowly add n-Heptane dropwise with vigorous stirring.

  • Stop immediately when a faint, persistent cloudiness (turbidity) appears.

Step 3: Nucleation (The Critical Step)

  • Scenario A (Solid exists): Add a seed crystal of pure product.

  • Scenario B (No seed): Scratch the inner wall of the flask with a glass rod at the liquid-air interface.

  • Scenario C (Oil separates): See Troubleshooting Guide below.

Step 4: Crystallization & Isolation [1]

  • Once crystallization begins, cool the flask to 0°C (ice bath) over 30 minutes.

  • Age the slurry at 0°C for 1–2 hours.

  • Filter rapidly using a chilled Buchner funnel.

  • Wash cake with cold n-Heptane.

  • Dry under vacuum at room temperature (do not heat).

Visualization: Decision Logic & Workflows

Diagram 1: Solvent Selection Logic

SolventSelection Start Start: Solvent Selection CheckState Is Crude Solid or Oil? Start->CheckState Solid Solid CheckState->Solid High MP Oil Oil / Viscous Liquid CheckState->Oil Low MP CheckImpurity Main Impurity Type? Solid->CheckImpurity SysB System B: TBME / Hexane (Low Temp / High Stability) Oil->SysB Minimize Heat Polar Polar (Acids/Salts) CheckImpurity->Polar NonPolar Tars / Oligomers CheckImpurity->NonPolar SysA System A: Isopropyl Acetate / Heptane (Best Balance) Polar->SysA SysC System C: Toluene / Cyclohexane (For Tarry Crudes) NonPolar->SysC Warning AVOID Alcohols (Risk of Solvolysis) SysA->Warning If refluxed >1hr

Caption: Decision tree for selecting the optimal solvent system based on crude state and impurity profile.

Diagram 2: Troubleshooting "Oiling Out"

OilingOut Problem Problem: Product Oils Out Reheat 1. Re-dissolve (Add small amt Solvent A) Problem->Reheat TempControl 2. Control Temp (Keep at Cloud Point) Reheat->TempControl Seed 3. Add Seed Crystal TempControl->Seed SlowCool 4. Slow Cool (1°C per minute) Seed->SlowCool Success Crystalline Product SlowCool->Success

Caption: Step-by-step remediation workflow when the product separates as an oil instead of a crystal.

Troubleshooting & FAQs

Q1: The solution turned green/dark brown during heating. What happened?

  • Diagnosis: Thermal decomposition. The C-Br bond is weak. Heating liberated HBr, which oxidized or polymerized impurities.

  • Fix:

    • Immediately cool the solution.

    • Wash the organic layer with 5% Sodium Bicarbonate (

      
      ) to neutralize acid.
      
    • Restart recrystallization using TBME (boiling point 55°C) to prevent overheating.

Q2: My product is "Oiling Out" (forming a second liquid layer) instead of crystallizing.

  • Diagnosis: This is common for ortho-substituted phenylacetates. The solution is likely too concentrated or cooled too fast.

  • Fix:

    • Re-heat until the oil dissolves (add a small amount of Solvent A if needed).

    • Allow it to cool very slowly to room temperature.

    • Vigorous stirring is essential to break up oil droplets and induce nucleation.

    • If available, add a seed crystal when the solution is slightly turbid.

Q3: Can I use Ethanol or Methanol?

  • Advisory: Not recommended. While standard phenylacetic esters are stable,

    
    -bromo esters are electrophilic. Refluxing in methanol can lead to 
    
    
    
    displacement of the bromine by methoxide (generated from trace base) or simple solvolysis, yielding Methyl 2-methoxy-2-(...)acetate. Stick to non-protic solvents (Esters, Ethers, Hydrocarbons).

Q4: The crystals are sticky/wet even after drying.

  • Diagnosis: Residual high-boiling solvent (like Toluene) or trapped mother liquor.

  • Fix: Triturate (grind) the sticky solid with cold n-Pentane or n-Hexane and filter again. This displaces the heavier solvent and removes surface oil.

References & Grounding

  • Organic Syntheses, Coll. Vol. 9, p. 483 (1998). General handling of alpha-bromo esters and lachrymator safety.Link

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Techniques for recrystallizing low-melting solids and preventing oiling out.

  • National Institutes of Health (PubChem). Compound Summary for Methyl 2-bromo-2-(4-chlorophenyl)acetate (Analogous structure properties).Link

  • Sigma-Aldrich Safety Data Sheet. Handling of alpha-bromo esters (Lachrymator/Corrosive).Link

  • US Patent 5036156A. Process for the preparation of alpha-bromo-phenylacetic acids (Clopidogrel intermediates).Link

Disclaimer: This guide is for research purposes only. Always consult the specific SDS and perform a small-scale safety test before scaling up.

Sources

Technical Support Center: Reaction Kinetics & Thermal Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Substitution Reactions ( , , )

Ticket ID: KINETICS-8842 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The Thermal Switch

Welcome to the technical support hub. You are likely here because your substitution reaction is suffering from one of two extremes: kinetic stagnation (no product) or thermodynamic scrambling (impurities/elimination).

Temperature is not merely an accelerator; it is a selectivity switch . In substitution chemistry, the Arrhenius equation (


) dictates rate, but the Gibbs Free Energy equation (

) dictates the pathway.

This guide provides the decision logic required to balance these competing factors for Aliphatic (


) and Aromatic (

) systems.

Module 1: Aliphatic Substitution ( vs. )

The Core Conflict: Entropy vs. Enthalpy

In bimolecular reactions, you are often fighting a war between Substitution (


) and Elimination (

).
  • 
     (Substitution):  Two species react to form two species (1 Substrate + 1 Nu 
    
    
    
    1 Product + 1 Leaving Group).
    
    
    .
  • 
     (Elimination):  Two species react to form three species (Alkene + BH + Leaving Group). 
    
    
    
    (Positive Entropy).

The Thermal Rule: Because the entropy term in free energy is temperature-dependent (


), higher temperatures disproportionately favor Elimination (

)
.[1]
Troubleshooting Workflow: The "Elimination Trap"

Use this logic flow when your LCMS shows alkene byproducts instead of the desired alkyl halide/ether/amine.

SN2_Optimization blue Start: Low Yield / High Elimination red Critical Check: Base Sterics blue->red Analyze Reagents yellow Action: Lower Temp (-10°C) red->yellow Base is Non-Bulky Switch Base Use Azide/Cyanide/Thiol red->Switch Base Base is Bulky (tBuO-) green Solution: Polar Aprotic Solvent yellow->green Rate too slow at low T? grey Result: Kinetic Control ($S_N2$) green->grey Reduces Ea without raising T

Figure 1: Decision logic for mitigating elimination byproducts in aliphatic nucleophilic substitutions.

Optimization Matrix:
VariableKinetic EffectThermodynamic EffectRecommendation
Temperature Rate doubles every ~10°C (Arrhenius).[2]High T makes

dominant, favoring

.[1]
Keep T low (<50°C). If rate is slow, do not heat; change solvent.
Solvent Polar Aprotic (DMSO, DMF) solvates cations, leaving naked anions (high energy).Lowers activation energy (

) for

specifically.
Switch to DMF/DMSO to boost rate at low T.
Concentration Rate =

.
High concentration favors bimolecular collisions.Maximize [Nu]. Run at 1M - 2M if solubility permits.

Module 2: Nucleophilic Aromatic Substitution ( )

The Core Conflict: The Aromatic Barrier

Unlike aliphatic systems,


 requires disrupting the aromaticity of the ring to form the Meisenheimer complex. This creates a high activation energy (

).
  • Thermal Requirement: These reactions almost always require heat (often >100°C) unless the ring is heavily activated by electron-withdrawing groups (EWGs) like

    
    .
    
  • The Risk: Prolonged heating leads to decomposition or polymerization.

Microwave vs. Conventional Heating

For


, microwave irradiation is superior due to the superheating effect . In a sealed vessel, solvents can be heated 20–50°C above their atmospheric boiling points, drastically increasing the rate without the long reaction times that cause degradation.

SNAr_Optimization Start Start: $S_NAr$ Stalled CheckEWG Check EWGs (Ortho/Para) Start->CheckEWG Solvent Solvent Selection CheckEWG->Solvent Weak Activation Method Heating Method Solvent->Method High BP Required Success Product Isolation Method->Success Microwave (Sealed) Degradation Degradation Method->Degradation Oil Bath (Reflux >24h)

Figure 2: Workflow for overcoming high activation barriers in


 reactions using sealed-vessel superheating.

Standardized Protocol: Temperature-Step Kinetic Screening

Objective: Determine the optimal temperature window (


) where 

or

. Do not guess; screen.

Reagents:

  • Substrate (1.0 equiv)

  • Nucleophile (1.5 equiv)

  • Internal Standard (e.g., Biphenyl, for GC/HPLC quantification)

Methodology:

  • Preparation: Prepare a stock solution of the reaction mixture. Split into 3 sealed vials.

  • The Spread: Set reaction temperatures to

    
    , 
    
    
    
    , and
    
    
    .
    • Note: For

      
      , start at 25°C. For 
      
      
      
      , start at 80°C.
  • Sampling: Aliquot at

    
    . Quench immediately in cold solvent.
    
  • Analysis: Plot Conversion (%) vs. Time.

Data Interpretation:

  • Scenario A (Low T, Low Conv): Kinetic barrier too high. Increase T.

  • Scenario B (High T, High Impurity): Thermodynamic control taking over. Lower T, switch to Polar Aprotic solvent.

  • Scenario C (Plateau < 100%): Catalyst death or equilibrium reached. Do not add heat; add reagents.

Troubleshooting FAQs

Q: My


 reaction yield is high, but I see 10-15% alkene impurity. Should I lower the temperature? 
A:  Yes. As detailed in the "Thermal Rule," elimination (

) is entropically favored at higher temperatures.[1]
  • Immediate Action: Lower the temperature by 20°C.

  • Secondary Action: If the reaction becomes too slow, do not raise the temperature back up. Instead, switch the solvent from a protic one (Ethanol/Methanol) to a polar aprotic one (Acetonitrile, DMF). This lowers the activation energy for substitution specifically, recovering the rate without inviting elimination [1].

Q: I am running an


 reaction at reflux (110°C in Toluene) for 48 hours, but conversion is stuck at 60%. 
A:  You are likely observing thermal decomposition of the catalyst or nucleophile competing with the slow reaction rate.
  • The Fix: Switch to Microwave Synthesis. Run the reaction at 140°C in a sealed vessel for 30 minutes. The sealed vessel allows you to exceed the boiling point of Toluene, driving the reaction over the activation barrier before thermal degradation can occur [2].

Q: Does the "10°C double rate" rule apply to my substitution reaction? A: Only as a rough approximation.

  • Nuance: For

    
     reactions, the rate-determining step is ionization (bond breaking), which has a high activation energy (
    
    
    
    ). These are very sensitive to temperature.
  • Nuance: For diffusion-controlled reactions (often with heterogeneous catalysts), the rate scales with

    
    , not exponentially. If doubling T doesn't double the rate, you have a mixing/diffusion issue, not a kinetic one [3].
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination vs. Substitution).

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • IUPAC. (2014). Compendium of Chemical Terminology (the "Gold Book"). Arrhenius Equation. [Link]

Sources

Technical Guide: Mitigating Elimination Byproducts with Sterically Hindered Bases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

Sterically hindered bases (e.g., LDA, LiHMDS, LiTMP, NaHMDS) are employed to generate carbanions (enolates) under kinetic control while minimizing nucleophilic attack on the carbonyl. However, "elimination byproducts" remain a persistent failure mode.

These byproducts typically arise from two distinct mechanistic failures:

  • Enolate-Mediated Elimination: The generated enolate acts as a base rather than a nucleophile toward the electrophile (e.g., alkyl halide), causing E2 elimination of the electrophile.

  • Base-Mediated Substrate Decomposition: The hindered base triggers unwanted

    
    -elimination on the starting material before functionalization can occur.
    

This guide provides the protocols and logic to suppress these pathways.

Diagnostic Decision Tree

Use the following logic flow to identify the source of your elimination byproduct.

EliminationDiagnosis Start Problem: Elimination Byproducts Observed CheckSM Analyze Reaction Mixture: Is the Starting Material (SM) intact? Start->CheckSM SM_Gone SM Consumed/Destroyed CheckSM->SM_Gone No SM_Intact SM Recovered (Protonated Enolate) CheckSM->SM_Intact Yes ScenarioA Scenario A: Base-Mediated Decomposition Base attacked SM (E2/E1cB) SM_Gone->ScenarioA CheckElec Analyze Electrophile (R-X): Is it converted to Alkene? SM_Intact->CheckElec ScenarioB Scenario B: Enolate-Mediated Elimination Enolate acted as Base on R-X CheckElec->ScenarioB Yes (R-X -> Alkene)

Figure 1: Diagnostic logic for categorizing elimination side-reactions.

Core Variables & Optimization

Base Selection: Balancing pKa and Sterics

If you observe decomposition of your substrate (Scenario A), your base may be too strong or not hindered enough. Switching from LDA to LiHMDS often resolves this because LiHMDS is a weaker base (pKa ~30 vs ~36) and significantly bulkier, reducing the rate of proton abstraction from non-target sites.

BasepKa (THF)Steric BulkRisk ProfileRecommended Use
LDA 35.7HighModerate. Can cause reduction (hydride transfer) or E2 on sensitive substrates.Standard kinetic enolization of ketones/esters.[1][2]
LiHMDS 29.5Very HighLow. Weaker base; less likely to cause substrate destruction.Sensitive substrates; avoiding over-deprotonation.
LiTMP 37.3ExtremeModerate. Very strong but extremely hindered.Deprotonation of very hindered protons where LDA fails.
NaHMDS 26.0Very HighHigh (Aggregates less tightly).Thermodynamic control; Horner-Wadsworth-Emmons.
Solvent Engineering: The Aggregation Effect

Elimination often competes with substitution when the nucleophile (enolate) is sluggish. In THF, lithium enolates exist as tetramers (unreactive). Adding polar aprotic cosolvents like DMPU or HMPA breaks these aggregates into monomers/dimers.

  • Mechanism: Monomeric enolates are "hotter" nucleophiles. They react faster with the electrophile, potentially outcompeting the slower E2 pathway on the alkyl halide.

  • Warning: They also make the enolate more basic. This strategy works best when the electrophile is the limiting factor (e.g., a hindered alkyl halide).

Aggregation Tetramer Tetrameric Enolate (In pure THF) Stable, Low Reactivity Monomer Monomeric Enolate ('Naked' Anion) High Reactivity (SN2 > E2) Tetramer->Monomer De-aggregation DMPU + DMPU/HMPA (Solvent Coordination) DMPU->Monomer

Figure 2: Effect of polar cosolvents on enolate reactivity.

Troubleshooting Scenarios (FAQs)

Scenario 1: "My alkyl halide converted to an alkene, and I recovered my ketone."

Diagnosis: This is Enolate-Mediated Elimination . Your enolate acted as a base, deprotonating your alkyl halide (E2) instead of attacking the carbon (


).
  • Cause: The electrophile is too hindered (secondary halide) or the enolate is too basic.

  • Fix 1 (Electrophile): Switch to a more reactive leaving group (Iodide > Bromide > Tosylate) to accelerate the

    
     pathway.
    
  • Fix 2 (Electrophile): Avoid secondary halides. If you must use a secondary carbon, use a triflate (highly reactive) to favor substitution.

  • Fix 3 (Solvent): Add DMPU (2-4 eq. relative to base). This increases the nucleophilicity of the enolate, favoring

    
    .
    
Scenario 2: "My starting material decomposed into a conjugated system."

Diagnosis: This is Base-Mediated Elimination . The hindered base extracted a proton from a


-position relative to a leaving group on your substrate.
  • Cause: Temperature too high or base too strong.

  • Fix 1 (Temperature): Ensure the internal reaction temperature is -78°C before adding the base.

  • Fix 2 (Base): Switch from LDA to LiHMDS . The lower pKa (29.5) is often sufficient to form the enolate but insufficient to trigger E2 elimination on the substrate backbone.

Scenario 3: "I see reduction byproducts (alcohols from ketones)."

Diagnosis: Hydride Transfer . LDA can act as a reducing agent via


-hydride transfer from the diisopropyl group.
  • Fix: Switch to LiHMDS or LiTMP . These bases lack

    
    -hydrogens (LiHMDS) or are too sterically hindered to transfer them easily.
    

Validated Protocols

Protocol A: High-Fidelity Kinetic Enolization (LDA)

Use this for standard substrates to minimize side reactions.

  • Preparation: Flame-dry a 2-neck flask under Argon. Add anhydrous THF.

  • Base Gen: Add diisopropylamine (1.1 eq). Cool to -78°C (Internal probe required).

  • Lithiation: Add n-BuLi (1.05 eq) dropwise. Stir at 0°C for 15 min to ensure full LDA formation, then cool back to -78°C .

    • Critical: Do not use commercial LDA solutions if elimination is a problem; they often contain LiOH/LiH contaminants.

  • Enolization: Add substrate (dissolved in minimal THF) dropwise over 10-20 mins.

    • Tip: Run down the side of the flask to precool the solution.

  • Reaction: Stir for 30-45 mins at -78°C.

  • Electrophile: Add electrophile (dissolved in THF/DMPU if needed).

  • Quench: Quench cold with dilute AcOH/THF if the product is base-sensitive.

Protocol B: The "Soft Enolization" (LiHMDS)

Use this for substrates prone to elimination or decomposition.

  • Setup: Dissolve LiHMDS (1.1 eq) in THF. Cool to -78°C .[1][2][3][4][5]

  • Addition: Add the ketone slowly.

  • Equilibration: Unlike LDA, LiHMDS enolization is reversible. If you need the kinetic product, you must keep it at -78°C and quench immediately after the electrophile reacts.

  • Additives: If the reaction is slow (due to LiHMDS bulk), add HMPA or DMPU (3 eq) after enolate formation but before electrophile addition.

References

  • Reich, H. J. (2024). pKa Values of Organic Compounds in DMSO. University of Wisconsin-Madison. Link

  • Collum, D. B. (1993). Is N,N,N',N'-Tetramethylethylenediamine a Good Ligand for Lithium? Journal of the American Chemical Society, 115(26), 12526–12527. Link

  • Ireland, R. E., Mueller, R. H., & Willard, A. K. (1976). The Ester Enolate Claisen Rearrangement. Stereochemical Control through Stereoselective Enolate Formation. Journal of the American Chemical Society, 98(10), 2868–2877. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 26: Alkylation of Enolates). Link

  • Rathke, M. W. (1970). The Preparation of Lithium Ester Enolates and their Reaction with Alkyl Halides. Journal of the American Chemical Society, 92(10), 3222–3223. Link

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing one of the most common challenges in synthetic chemistry: low conversion rates in alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues encountered during their experiments. By understanding the underlying principles and common pitfalls, you can significantly improve your reaction yields and efficiency.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding underperforming alkylation reactions.

Q1: My alkylation reaction has stalled or is showing very low conversion. What are the first parameters I should investigate?

A: When facing low conversion, a systematic review of your reaction parameters is the most effective approach. Start by assessing the following:

  • Base Strength and Stoichiometry: The base must be strong enough to deprotonate the nucleophile effectively. A common issue is using a base that is too weak for the specific substrate.[1][2][3] The pKa of the base's conjugate acid should be significantly higher than the pKa of the proton being removed.[4] Also, ensure the correct stoichiometry of the base is used.

  • Reaction Temperature: Many alkylation reactions are too slow at room temperature.[1] Increasing the temperature can significantly enhance the reaction rate, but be mindful of potential side reactions or decomposition at excessive temperatures.[1][3]

  • Solvent Choice: The solvent plays a critical role in solvating reactants and intermediates. For many SN2 alkylations, polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they do not solvate the nucleophile as strongly as protic solvents, leaving it more available to react.[1][5][6][7]

  • Reagent Purity and Stability: Ensure that your starting materials, reagents, and solvents are pure and dry. Moisture can quench strong bases and deactivate catalysts.[8] Some alkylating agents or bases can degrade over time, so using fresh reagents is often advisable.

Q2: I'm observing multiple spots on my TLC/LC-MS, indicating side products. What are the most common side reactions in alkylation?

A: The formation of side products is a frequent cause of low yields for the desired product. Common side reactions include:

  • Over-alkylation: The initial product of the reaction may be nucleophilic enough to react further with the alkylating agent, leading to di- or poly-alkylation.[1][9] This is particularly common in N-alkylation of primary amines.

  • Elimination (E2) Reactions: This is a competing pathway, especially with secondary or tertiary alkyl halides, or when using a sterically hindered or very strong base.[1]

  • O- vs. C-Alkylation: For ambident nucleophiles like enolates, alkylation can occur at either the oxygen or the carbon atom.[10] The reaction conditions, including the solvent and counterion, can influence the selectivity.

  • Hydrolysis of the Alkylating Agent: If there is residual water in the reaction mixture, the alkylating agent can be hydrolyzed, reducing its effective concentration.

Q3: How does the choice of leaving group on my alkylating agent affect the reaction?

A: The nature of the leaving group is crucial for the success of an alkylation reaction. A good leaving group is a weak base that is stable on its own. The reactivity of alkyl halides generally follows the trend: R-I > R-Br > R-Cl.[2] If you are experiencing low reactivity with an alkyl chloride, switching to the corresponding bromide or iodide can often improve the conversion rate. Other effective leaving groups include sulfonates like tosylates (OTs), mesylates (OMs), and triflates (OTf).[11]

In-Depth Troubleshooting Guides

This section provides a more detailed, causality-driven approach to troubleshooting specific issues.

Guide 1: Diagnosing and Resolving Issues with the Base

The selection and use of the base are critical for a successful alkylation. Here’s a deeper dive into troubleshooting base-related problems.

Problem: Incomplete Deprotonation
  • Symptoms: The reaction shows a significant amount of unreacted starting nucleophile, even after extended reaction times or at elevated temperatures.

  • Causality: The chosen base is not strong enough to effectively deprotonate the nucleophile and drive the equilibrium towards the reactive anion. For a successful deprotonation, the pKa of the conjugate acid of the base should generally be at least 2-3 pKa units higher than the pKa of the nucleophile.[4]

  • Solutions:

    • Select a Stronger Base: Consult a pKa table to choose a more appropriate base. For example, if you are struggling to deprotonate a weakly acidic N-H bond with K₂CO₃, you might need to switch to a stronger base like NaH, LDA, or KHMDS.[1][2]

    • Solubility of the Base: In liquid-solid phase systems, the base's insolubility can be a limiting factor.[3] Consider using a more soluble base (e.g., Cs₂CO₃ instead of K₂CO₃) or switching to a solvent that better solubilizes the base.[3]

Problem: Base-Induced Side Reactions
  • Symptoms: Formation of elimination products, or degradation of starting materials or products.

  • Causality: The base may be too strong or sterically hindered, favoring elimination over substitution.[1] Alternatively, the base might be nucleophilic itself and react with the alkylating agent.

  • Solutions:

    • Use a Non-Nucleophilic, Sterically Hindered Base: For substrates prone to elimination, bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or diisopropylethylamine (DIPEA) can be effective as they are poor nucleophiles due to steric hindrance.[3]

    • Temperature Control: Adding the base at a lower temperature can sometimes mitigate side reactions before the main reaction is initiated by heating.

Troubleshooting Base Selection: A Logical Flow

G start Low Conversion Observed check_pka Is pKa(Base-H+) >> pKa(Nucleophile-H+)? start->check_pka stronger_base Select a stronger base (e.g., NaH, LDA) check_pka->stronger_base No check_solubility Is the base soluble in the reaction solvent? check_pka->check_solubility Yes reassess Re-evaluate other parameters (Temp, Solvent, etc.) stronger_base->reassess change_solvent_base Change solvent or use a more soluble base (e.g., Cs2CO3) check_solubility->change_solvent_base No side_reactions Are elimination or degradation products observed? check_solubility->side_reactions Yes change_solvent_base->reassess non_nucleophilic_base Use a non-nucleophilic, hindered base (e.g., DBU, DIPEA) side_reactions->non_nucleophilic_base Yes side_reactions->reassess No non_nucleophilic_base->reassess

Caption: Troubleshooting workflow for base-related issues.

Guide 2: Optimizing Solvent and Temperature Conditions

The reaction environment dictates the kinetics and selectivity of the alkylation.

Impact of Solvent Choice on SN1 vs. SN2 Pathways

The choice of solvent can favor one substitution mechanism over another, which is critical for controlling the outcome of your reaction.

Reaction TypeFavored Solvent TypeRationaleCommon Solvents
SN2 Polar AproticSolvates the cation but not the nucleophile, increasing nucleophile reactivity.[6][7][12]Acetone, DMF, DMSO, Acetonitrile
SN1 Polar ProticStabilizes the carbocation intermediate and the leaving group through hydrogen bonding.[5][6][12]Water, Alcohols (Methanol, Ethanol)
Experimental Protocol: Solvent Screening

To optimize your reaction, a solvent screen is often a valuable experiment.

  • Setup: Prepare several small-scale reactions in parallel, each in a different solvent (e.g., THF, DMF, Acetonitrile, Toluene).[1]

  • Execution: Run all reactions under identical conditions (temperature, concentration, stoichiometry).

  • Monitoring: Monitor the progress of each reaction at set time points using TLC or LC-MS.

  • Analysis: Compare the conversion rates and side product profiles to identify the optimal solvent.

Temperature Optimization
  • Low Temperature: If you observe side reactions, lowering the temperature may increase selectivity.[10]

  • Elevated Temperature: For slow reactions, incrementally increasing the temperature (e.g., from room temperature to 50 °C, then to 80 °C) can overcome the activation energy barrier.[1][3] Use a reflux condenser for reactions at or above the solvent's boiling point.

Guide 3: Addressing Side Reactions and Selectivity

Controlling side reactions is key to achieving high yields of the desired product.

C-Alkylation vs. O-Alkylation of Enolates

The alkylation of enolates can result in a mixture of C- and O-alkylated products. The outcome is often dependent on whether the reaction is under kinetic or thermodynamic control.

  • Kinetic Control (Favors O-alkylation): Typically achieved with strong, hindered bases at low temperatures. The reaction occurs at the more accessible oxygen atom.

  • Thermodynamic Control (Favors C-alkylation): Often favored in protic solvents with less-hindered bases, allowing for equilibration to the more stable C-alkylated product.[10]

Minimizing Dialkylation
  • Symptoms: The appearance of a product with double the mass addition of the alkyl group.

  • Solutions:

    • Adjust Stoichiometry: Use a slight excess of the nucleophile relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of the nucleophile).[1]

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the second alkylation step.

    • Run to Partial Conversion: Sometimes, stopping the reaction before the starting material is fully consumed can provide a better yield of the mono-alkylated product.[1]

Leveraging Phase Transfer Catalysis (PTC) for Improved Selectivity

For reactions involving a water-soluble nucleophile and an organic-soluble electrophile, phase transfer catalysis can be highly effective.

  • Mechanism: A phase transfer catalyst (e.g., a quaternary ammonium salt) transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[13][14]

  • Benefits:

    • Avoids the need for expensive and anhydrous polar aprotic solvents.

    • Can lead to faster reaction rates and higher yields.[13]

    • Can be beneficial for green chemistry by allowing the use of water.[13]

PTC cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) QNu_interface Ion Pair (Q⁺Nu⁻) Nu_aq->QNu_interface Ion Exchange M_aq Counter-ion (M⁺) RX_org Alkylating Agent (R-X) Product_org Product (R-Nu) RX_org->Product_org QX_org Catalyst (Q⁺X⁻) Product_org->QX_org Releases Catalyst QX_org->QNu_interface Catalyst Recycle QNu_interface->RX_org Reaction

Caption: Simplified Phase Transfer Catalysis (PTC) cycle.

Guide 4: Analytical Monitoring of Alkylation Reactions

Effective troubleshooting relies on accurate monitoring of the reaction's progress.

Techniques for Reaction Monitoring
TechniqueInformation ProvidedAdvantagesLimitations
Thin-Layer Chromatography (TLC) Qualitative assessment of the presence of starting materials, products, and byproducts.Fast, inexpensive, and simple to perform.[15][16]Not quantitative; resolution may be limited.
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative data on reactant consumption and product formation; identification of byproducts by mass.Highly sensitive and provides molecular weight information.[17]Requires more complex instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Quantitative analysis of the reaction mixture by integrating peaks corresponding to starting materials and products.Provides detailed structural information and is highly quantitative.[18][19]Lower sensitivity than LC-MS; requires NMR-compatible solvents.
In-situ Infrared (IR) Spectroscopy Real-time monitoring of the concentration of functional groups that have a distinct IR absorbance.Allows for continuous, non-invasive monitoring.[18]Can be difficult to interpret in complex mixtures.
Experimental Protocol: Reaction Monitoring by TLC
  • Prepare the TLC Plate: Draw a starting line in pencil about 1 cm from the bottom of the plate.

  • Spotting: Spot a dilute solution of your starting material, the reaction co-spot (starting material and reaction mixture), and the reaction mixture itself.

  • Development: Place the plate in a developing chamber with an appropriate solvent system.

  • Visualization: After development, visualize the spots under a UV lamp or by using a chemical stain.

  • Interpretation: As the reaction progresses, the spot corresponding to the starting material should diminish in intensity, while the product spot should appear and intensify.[16]

References

  • BenchChem. (2025). Optimization of reaction conditions for N-alkylation of 2-nitroaniline. BenchChem Tech Support.
  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Quora.
  • Alkyl Strategies for Optimizing Reaction Conditions. (2025, July 15).
  • Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Pharmaguideline.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.
  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Chemistry LibreTexts.
  • Unknown. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction [Table].
  • BenchChem. (n.d.).
  • BenchChem. (2025, December). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. BenchChem Tech Support.
  • Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros.
  • ElBanhawi, H. (n.d.).
  • Chemistry Steps. (2025, August 4).
  • Dalal Institute. (n.d.).
  • Alfa Chemistry. (n.d.).
  • Wikipedia. (n.d.). Reaction progress kinetic analysis. Wikipedia.
  • RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods.
  • RSC Publishing. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering.
  • UVicSpace. (2021, November 19).
  • MDPI. (n.d.).
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.

Sources

Technical Support Center: Minimizing Racemization During Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Stereochemical Control in Nucleophilic Substitution Reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with racemization in their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you maintain the stereochemical integrity of your molecules.

Introduction: The Challenge of Stereochemical Control

Nucleophilic substitution reactions are fundamental transformations in organic synthesis. However, when these reactions occur at a chiral center, there is a risk of racemization—the formation of an equal mixture of both enantiomers. This loss of stereochemical information can have profound consequences, particularly in drug development, where the biological activity of a molecule is often dependent on its specific three-dimensional structure.[1] This guide will equip you with the knowledge and practical strategies to minimize or eliminate racemization in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization in nucleophilic substitution reactions?

A1: Racemization is most commonly associated with the S(_N)1 (unimolecular nucleophilic substitution) mechanism.[2][3] This pathway proceeds through a planar carbocation intermediate.[3][4] The incoming nucleophile can attack this flat intermediate from either face with nearly equal probability, leading to a mixture of enantiomers.[2][3] In contrast, the S(_N)2 (bimolecular nucleophilic substitution) mechanism typically proceeds with a complete inversion of stereochemistry, known as the Walden inversion, due to a backside attack by the nucleophile.[5][6][7]

Q2: Why isn't racemization in S(_N)1 reactions always 100%?

A2: While the ideal S(_N)1 reaction leads to complete racemization, this is often not observed in practice. The departing leaving group can momentarily "shield" one face of the carbocation, leading to a slight preference for attack from the opposite side.[8] This can result in a product with a slight excess of the inverted enantiomer.[8] The formation of ion pairs between the carbocation and the leaving group can also influence the stereochemical outcome.[8][9]

Q3: Can S(_N)2 reactions lead to racemization?

A3: While the S(_N)2 mechanism itself is stereospecific and leads to inversion, racemization can occur under certain conditions that promote competing S(_N)1 pathways or if the starting material or product can racemize under the reaction conditions.[1] For example, if the reaction conditions are harsh enough to cause epimerization of the starting material or product, a loss of stereochemical purity will be observed.

Q4: How does the solvent affect racemization?

A4: The choice of solvent is critical in controlling the reaction pathway. Polar protic solvents, such as water and alcohols, stabilize the carbocation intermediate through hydrogen bonding, thus favoring the S(_N)1 mechanism and increasing the likelihood of racemization.[2][10] Polar aprotic solvents, like acetone or DMSO, are less effective at solvating carbocations but can enhance the reactivity of the nucleophile, favoring the S(_N)2 pathway and minimizing racemization.[2][11]

Troubleshooting Guides: Addressing Specific Issues

Issue 1: Significant Racemization Observed in a Substitution Reaction on a Secondary Substrate

Symptoms: You are performing a nucleophilic substitution on a chiral secondary alkyl halide and obtaining a product with low enantiomeric excess (ee).

Possible Cause: The reaction is proceeding through a significant S(_N)1 pathway, or there is competition between S(_N)1 and S(_N)2 mechanisms.

Troubleshooting Steps:

  • Evaluate the Nucleophile:

    • Insight: Strong, negatively charged nucleophiles favor the S(_N)2 mechanism.[11] Weak or neutral nucleophiles are more likely to allow for an S(_N)1 pathway.[12]

    • Action: If you are using a weak nucleophile (e.g., water, alcohol), consider switching to a more potent one (e.g., the corresponding alkoxide or a salt of the nucleophile).

  • Reassess the Solvent:

    • Insight: As mentioned, polar protic solvents promote S(_N)1 reactions.[2]

    • Action: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to favor the S(_N)2 pathway.[11]

  • Lower the Reaction Temperature:

    • Insight: S(_N)1 reactions generally have a higher activation energy than S(_N)2 reactions. Lowering the temperature can therefore disfavor the S(_N)1 pathway.

    • Action: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) and monitor the progress over a longer period.

  • Check the Leaving Group:

    • Insight: A very good leaving group (e.g., tosylate, triflate) can accelerate the S(_N)1 pathway by readily dissociating to form a carbocation.[3]

    • Action: If possible, consider using a substrate with a slightly less reactive leaving group to disfavor carbocation formation.

Issue 2: Loss of Stereochemical Purity with Retention of Configuration

Symptoms: The product of your nucleophilic substitution has the same absolute configuration as the starting material, but with reduced enantiomeric excess.

Possible Cause: This is a classic sign of Neighboring Group Participation (NGP) .[13][14][15] NGP occurs when a substituent on the substrate acts as an internal nucleophile, leading to a double inversion of stereochemistry, which results in overall retention of configuration.[13][16]

Troubleshooting and Exploitation:

  • Identify Potential Participating Groups:

    • Insight: Groups with lone pairs of electrons (e.g., carboxylates, ethers, amines, sulfides) or pi systems (e.g., phenyl rings, double bonds) can act as neighboring groups.[13][14][15][17]

    • Action: Examine the structure of your substrate for any potential neighboring groups that could be participating in the reaction.

  • Leverage NGP for Stereocontrol:

    • Insight: NGP can be a powerful tool for achieving retention of stereochemistry when desired.[16] It proceeds through a cyclic intermediate, which can be highly stereospecific.[13]

    • Action: If retention is the desired outcome, you can intentionally design substrates with participating groups to control the stereochemistry.

Experimental Protocol: Stereospecific Substitution via the Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for achieving a clean inversion of stereochemistry in the substitution of alcohols, proceeding through an S(_N)2 mechanism.[18]

Objective: To convert a chiral secondary alcohol to a chiral amine with inversion of configuration.

Materials:

  • Chiral secondary alcohol

  • Triphenylphosphine (PPh(_3))

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Phthalimide (as the nitrogen nucleophile)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrazine

  • Ethanol

Procedure:

  • Activation of the Alcohol:

    • Dissolve the chiral secondary alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DEAD or DIAD (1.2 eq) dropwise to the stirred solution. The formation of a white precipitate (triphenylphosphine oxide) is often observed.

    • Stir the reaction mixture at 0 °C for 30 minutes.

  • Nucleophilic Substitution:

    • Add phthalimide (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Deprotection:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Add ethanol to the residue, followed by hydrazine hydrate (excess).

    • Reflux the mixture for 2-4 hours to cleave the phthalimide group.

    • After cooling, perform an appropriate work-up and purification (e.g., extraction and column chromatography) to isolate the desired chiral amine.

Data Presentation: Impact of Solvent on Racemization

The following table summarizes the effect of solvent polarity on the stereochemical outcome of the solvolysis of a chiral substrate, illustrating the shift from an S(_N)2 to an S(_N)1 mechanism.

SolventDielectric Constant (Polarity)Predominant MechanismStereochemical Outcome
Acetone21S(_N)2>95% Inversion
Acetonitrile37.5S(_N)2>90% Inversion
Ethanol24.5Mixed S(_N)1/S(_N)2Partial Racemization
Water80.1S(_N)1Near-complete Racemization

This data is illustrative and the exact percentages will vary depending on the specific substrate, nucleophile, and temperature.

Advanced Strategies for Minimizing Racemization

Use of Chiral Catalysts

In recent years, the development of chiral catalysts has provided powerful new methods for controlling stereochemistry in nucleophilic substitution reactions.[19][20] These catalysts can enable enantioselective transformations, even when starting with racemic mixtures.[21][22]

  • Chiral Phase-Transfer Catalysts: These can be used to deliver anionic nucleophiles to the substrate in an asymmetric fashion.

  • Chiral Lewis Acids: These can activate the substrate and create a chiral environment around the reaction center, directing the attack of the nucleophile.[23]

  • Chiral Phosphines: These have emerged as effective organocatalysts for a variety of asymmetric transformations.[24]

Visualization of Reaction Pathways

racemization_pathways cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway A R-X (Chiral) B [Nu---R---X]‡ (Pentacoordinate TS) A->B Backside Attack C Nu-R (Inverted) B->C Inversion D R-X (Chiral) E R+ (Planar Carbocation) + X- D->E Dissociation F Nu-R (Racemic) E->F Attack from both faces

Caption: S(_N)1 vs. S(_N)2 pathways and their stereochemical outcomes.

troubleshooting_flowchart start Racemization Observed q1 Secondary or Tertiary Substrate? start->q1 secondary Secondary q1->secondary tertiary Tertiary (SN1 likely) q1->tertiary q2 Strong or Weak Nucleophile? secondary->q2 outcome Minimized Racemization tertiary->outcome Consider alternative strategies (e.g., NGP, chiral catalysts) strong_nu Strong q2->strong_nu weak_nu Weak q2->weak_nu q3 Solvent Type? strong_nu->q3 action1 Increase Nucleophile Strength weak_nu->action1 protic Polar Protic q3->protic aprotic Polar Aprotic q3->aprotic action2 Switch to Polar Aprotic Solvent protic->action2 action3 Lower Reaction Temperature aprotic->action3 action1->outcome action2->outcome action3->outcome

Caption: Decision-making flowchart for troubleshooting racemization.

Conclusion

Minimizing racemization during nucleophilic substitution requires a careful consideration of the substrate, nucleophile, leaving group, and solvent. By understanding the mechanistic principles that govern these reactions, researchers can make informed decisions to preserve the stereochemical integrity of their molecules. When faced with challenges, a systematic troubleshooting approach, as outlined in this guide, can help identify the root cause of racemization and implement effective solutions. The strategic use of well-established protocols like the Mitsunobu reaction and the exploration of modern catalytic methods will continue to be invaluable in the synthesis of enantiomerically pure compounds.

References
  • Fu, G. C. (2021, January 31). Catalyst-controlled asymmetric substitution reactions by racemic nucleophiles: From singly to doubly enantioconvergent processes. PMC. Retrieved from [Link]

  • Dr. V. (2021, February 13). SN2 Stereochemistry Explained | Inversion of Configuration, Sterics & Resonance. YouTube. Retrieved from [Link]

  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]

  • Grokipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • Smith, A. D. (2023, May 1). A Chiral Bifunctional Superbase Catalyst Forges P(V) Stereocenters by Nucleophilic Substitution. Research Communities by Springer Nature. Retrieved from [Link]

  • Toste, F. D. (2025, February 13). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Nature. Retrieved from [Link]

  • Chemistry Steps. (2025, March 2). SN2 Stereochemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • Saint Augustines University. (2026, February 15). SN1 vs SN2: The Chemical Dance of Substitution Reactions. Retrieved from [Link]

  • Fu, G. C. (2017, June 12). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. Pendidikan Kimia. Retrieved from [Link]

  • Guillot, M., Leyssens, T., de Meester, J., Riant, O., & ter Horst, J. H. (n.d.). Fungicide precursor racemization kinetics for deracemization in complex systems. University of Strathclyde. Retrieved from [Link]

  • Lanke, V., & Marek, I. (2020, July 28). Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. Chemical Science. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • Fan, Q.-H., & Ye, L.-W. (2014, September 4). Chiral phosphines in nucleophilic organocatalysis. Beilstein Journals. Retrieved from [Link]

  • Quora. (2018, May 18). Why does racemization take place in an SN1 reaction?. Retrieved from [Link]

  • Wikipedia. (n.d.). Racemization. Retrieved from [Link]

  • Mark, I. (2025, September 9). Stereoinvertive SN1 Through Neighboring Group Participation. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 6). 11.2: The SN2 Reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Sn2 mechanism: kinetics and substrate. Retrieved from [Link]

  • Aakash Institute. (n.d.). Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. Retrieved from [Link]

  • Quora. (2017, May 23). An SN1 reaction must usually give the racemic mixture, but it is not 100% racemized. Why?. Retrieved from [Link]

  • Procter, D. J. (n.d.). Stereospecific Coupling of Alcohols and Carbanion Nucleophiles through a Circular P(V) Activation Manifold. PMC. Retrieved from [Link]

  • Gevorgyan, V. (2025, February 8). Universal Reagent for Mild and Stereospecific Nucleophilic Substitution of Alcohols with Amines. ResearchGate. Retrieved from [Link]

  • Soderberg, T. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Alcaide, B., & Almendros, P. (n.d.). Recent Advances in the Direct Nucleophilic Substitution of Allylic Alcohols through SN1-Type Reactions. Who we serve. Retrieved from [Link]

  • Nimc. (2025, December 4). SN1 Reaction: A Simple Explanation For Everyone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 1). 3.1: Introduction to Neighboring Group Participation, Rearrangements, and Fragmentations. Retrieved from [Link]

Sources

Validation & Comparative

Navigating the Spectral Labyrinth: A Comparative Guide to the ¹H and ¹³C NMR of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into molecular architecture. This guide delves into the ¹H and ¹³C NMR spectral characteristics of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate, a compound of interest in synthetic chemistry.

Notably, a publicly available, experimentally verified NMR spectrum for this specific compound is not readily accessible. Therefore, this guide will adopt a predictive and comparative approach. We will first deduce the expected ¹H and ¹³C NMR spectra of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate based on established principles of NMR spectroscopy and the known effects of its constituent functional groups. Subsequently, we will compare these predicted spectral features with the experimentally determined NMR data of structurally related analogs. This comparative analysis will not only provide a robust hypothesis for the spectral characteristics of the target molecule but also enhance our understanding of structure-spectrum correlations in this chemical class.

The Target Molecule: Structure and Predicted NMR Profile

The structure of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate is presented below. The key to predicting its NMR spectra lies in understanding the electronic environment of each proton and carbon atom, which is heavily influenced by the electronegativity and spatial arrangement of the bromine, chlorine, and fluorine substituents on the phenyl ring, as well as the methyl ester group.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons, the methine proton, and the methyl protons of the ester group.

  • Aromatic Protons (H-3, H-4, H-5): The three protons on the phenyl ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm. The electron-withdrawing effects of the chlorine and fluorine atoms will deshield these protons, shifting them downfield. The splitting pattern will be complex due to coupling between adjacent protons (ortho and meta coupling) and potentially through-space coupling with the fluorine atom. We can predict a doublet of doublets for H-5, a triplet for H-4, and a doublet of doublets for H-3, with coupling constants in the range of 2-9 Hz.

  • Methine Proton (CHBr): This proton is attached to a carbon bearing a bromine atom and adjacent to the aromatic ring and the carbonyl group. This environment will cause a significant downfield shift, likely in the range of 5.5-6.5 ppm. It will appear as a singlet as there are no adjacent protons.

  • Methyl Protons (OCH₃): The three equivalent protons of the methyl ester group will give rise to a sharp singlet. The electronegative oxygen atom will deshield these protons, placing the signal around 3.8 ppm.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is highly deshielded and will appear at the downfield end of the spectrum, typically in the range of 165-175 ppm.

  • Aromatic Carbons: The six carbons of the phenyl ring will have distinct chemical shifts due to the different substituents. The carbons directly attached to the halogens (C-2 and C-6) will be significantly affected, with their signals split due to coupling with the fluorine atom. The other aromatic carbons will appear in the typical range of 120-140 ppm.

  • Methine Carbon (CHBr): The carbon atom bonded to the bromine will be deshielded and is expected to resonate in the range of 40-50 ppm.

  • Methyl Carbon (OCH₃): The carbon of the methyl ester group will be shielded relative to the other carbons and will appear upfield, typically around 50-60 ppm.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will now compare the expected NMR data for our target molecule with the known spectral data of similar compounds. This will allow us to observe the influence of specific structural modifications on the NMR spectra.

CompoundAromatic Protons (ppm)Methine Proton (ppm)Methyl Protons (ppm)Carbonyl Carbon (ppm)Methine Carbon (ppm)Methyl Carbon (ppm)
Predicted: Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate7.2 - 7.8 (complex)~6.0 (s)~3.8 (s)~168~45~55
Methyl 2-bromo-2-(4-chlorophenyl)acetate[1]7.3 - 7.4 (m)5.3 (s)3.8 (s)169.146.253.6
Methyl bromoacetateN/A3.8 (s)3.8 (s)168.026.053.0

Analysis of Comparative Data:

  • The predicted chemical shift for the methyl protons (~3.8 ppm) in our target molecule is consistent with the experimental data for both Methyl 2-bromo-2-(4-chlorophenyl)acetate and Methyl bromoacetate. This suggests that the substitution pattern on the phenyl ring has a minimal effect on the chemical shift of the distant methyl ester protons.

  • The predicted downfield shift of the methine proton (~6.0 ppm) in the target molecule, compared to Methyl 2-bromo-2-(4-chlorophenyl)acetate (5.3 ppm), can be attributed to the additional deshielding effect of the ortho-fluorine and ortho-chlorine substituents.

  • The aromatic region of the target molecule is expected to be more complex than that of Methyl 2-bromo-2-(4-chlorophenyl)acetate due to the lower symmetry and the presence of fluorine, which will introduce C-F coupling.

  • The predicted chemical shift for the carbonyl carbon (~168 ppm) is in good agreement with the values observed for the reference compounds.

Experimental Protocols

While experimental data for the target compound is not available, a standard protocol for acquiring such data would involve the following steps:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters would include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence to obtain singlets for each carbon.

    • Typical parameters would include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Visualizing the Predicted Structure-Spectrum Correlations

The following diagrams illustrate the predicted NMR correlations for Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate.

Caption: Predicted ¹H and ¹³C NMR correlations for the target molecule.

Conclusion

While the experimental NMR spectra for Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate remain elusive in the public domain, a detailed prediction based on fundamental principles and comparative analysis with known analogs provides a strong and scientifically grounded hypothesis for its spectral characteristics. The presence of multiple halogen substituents on the phenyl ring is expected to induce significant chemical shift variations and complex splitting patterns in the aromatic region of the ¹H NMR spectrum, along with distinct shifts in the ¹³C NMR spectrum. This guide serves as a robust framework for interpreting the eventual experimental data and highlights the power of predictive spectroscopy in modern chemical research.

References

  • PubChem. Methyl 2-bromo-2-(4-chlorophenyl)acetate. [Link]

Sources

Mass spectrometry fragmentation pattern of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate (CAS: 1461705-96-3 / 1427397-15-6 analogs) Application: Critical intermediate in the synthesis of agrochemicals (e.g., Fluxapyroxad analogs) and pharmaceutical agents (e.g., Clopidogrel derivatives). Guide Scope: This guide objectively compares the mass spectral performance of the


-brominated ester  against its non-brominated precursor  and free acid analogs . It focuses on ionization behavior, fragmentation stability, and diagnostic utility for reaction monitoring.

Key Finding: The introduction of the


-bromine atom drastically alters the fragmentation pathway, shifting the base peak from the benzylic cation (typical of the precursor) to a stabilized 

-cation via C-Br cleavage. The unique Cl+Br isotope signature provides a self-validating confirmation of identity absent in the non-halogenated alternatives.

Technical Specifications & Methodology

To ensure reproducibility, the following experimental conditions are recommended for the analysis of this compound.

ParameterSpecificationRationale
Ionization Mode Electron Ionization (EI), 70 eVStandardizes fragmentation for library comparison; 70 eV provides sufficient energy to cleave the C-Br bond.
Inlet Temperature 250°CHigh enough to volatilize the ester without inducing thermal degradation (dehydrobromination).
Source Temperature 230°CPrevents condensation of the heavy halogenated species.
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)Non-polar phase separates the bromo-ester from the non-bromo precursor based on boiling point and polarizability.
Derivatization None required (Methyl Ester)The methyl ester group provides sufficient volatility for GC-MS, unlike the free acid alternative.

Fragmentation Analysis: The -Bromo Signature

Isotopic Fingerprint (The "Boxcar" Pattern)

Unlike the non-brominated precursor, which shows a simple 3:1 ratio for Chlorine (


), the target molecule exhibits a complex isotopic cluster due to the interaction of Chlorine and Bromine.
  • Molecular Ion (

    
    ) Nominal Mass:  280 Da
    
  • Pattern:

    • m/z 280:

      
       (Relative Abundance: ~77%)
      
    • m/z 282: (

      
      ) + (
      
      
      
      ) (Relative Abundance: ~100% - Base of cluster)
    • m/z 284:

      
       (Relative Abundance: ~25%)
      

Diagnostic Value: This "100:130:30" (approximate) intensity ratio is the primary validator of successful bromination.

Primary Fragmentation Pathways

The fragmentation is driven by two competing cleavages: the weak Carbon-Bromine bond and the ester linkage.

  • Pathway A: C-Br Cleavage (Dominant)

    • The C-Br bond is the weakest link. Homolytic or heterolytic cleavage yields the

      
      -methoxycarbonyl-2-chloro-6-fluorobenzyl cation  (
      
      
      
      201/203).
    • Observation: This ion often forms the base peak or a high-intensity fragment, retaining the Cl isotope pattern (3:1) but losing the Br pattern.

  • Pathway B: Ester Cleavage (

    
    -Cleavage) 
    
    • Loss of the methoxycarbonyl group (

      
      , 59 Da).
      
    • Forms the

      
      -bromo-2-chloro-6-fluorobenzyl cation  (
      
      
      
      221/223/225).
    • Observation: This fragment retains the Br+Cl signature, making it highly specific for structural confirmation.

  • Pathway C: Methoxy Loss

    • Loss of

      
       (31 Da) to form the acylium ion (
      
      
      
      249/251/253).
Visualized Fragmentation Mechanism

The following diagram illustrates the causal relationships between the molecular ion and its primary fragments.

FragmentationPathway M_Ion Molecular Ion (M+) [C9H7BrClFO2]+ m/z 280, 282, 284 Frag_A [M - Br]+ α-Methoxycarbonyl Cation m/z 201, 203 (Base Peak Candidate) M_Ion->Frag_A - Br• (79/81 Da) Weakest Bond Frag_B [M - COOMe]+ α-Bromo Benzyl Cation m/z 221, 223, 225 (Diagnostic for Br) M_Ion->Frag_B - •COOMe (59 Da) α-Cleavage Frag_C [M - OMe]+ Acylium Ion m/z 249, 251, 253 M_Ion->Frag_C - •OMe (31 Da) Frag_D Tropylium Derivative [C7H4ClF]+ m/z 142, 144 Frag_A->Frag_D - COOMe Rearrangement

Figure 1: Predicted EI-MS fragmentation pathways for Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate. The loss of Bromine is the kinetically favored pathway.

Comparative Performance Analysis

This section compares the target Bromo-Ester against its direct alternatives in a research/synthesis context.

Target vs. Precursor (Synthesis Monitoring)

Alternative: Methyl 2-(2-chloro-6-fluorophenyl)acetate (Non-brominated).

FeatureTarget: Bromo-EsterAlternative: PrecursorPerformance Implication
Molecular Ion m/z 280 (Weak intensity)m/z 202 (Stronger intensity)Bromo-ester

is less stable due to labile Br; requires careful integration.
Base Peak m/z 201 (

)
m/z 143 (

)
Diagnostic Shift: The base peak shifts by +58 Da (approx) or changes structure entirely.
Isotope Pattern Multiplet (Br + Cl)Doublet (Cl only, 3:1)The Bromo-ester provides a higher confidence of identification due to the unique isotope cluster.
Retention Time Later ElutingEarlier ElutingEasy chromatographic separation on standard DB-5 columns.
Target vs. Free Acid

Alternative: 2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid.

FeatureTarget: Methyl EsterAlternative: Free AcidPerformance Implication
Volatility HighLowThe Free Acid often tails or degrades (decarboxylation) in GC inlets. The Methyl Ester is the superior analyte.
Fragmentation Distinct


(Often weak)
Ester provides cleaner high-mass diagnostic ions.
Specificity vs. Isomers

Alternative: Methyl 2-bromo-2-(4-chloro-2-fluorophenyl)acetate (Regioisomer).

  • Differentiation: Mass spectra will be nearly identical.

  • Solution: Reliance on MS alone is insufficient for regioisomer differentiation. Chromatographic separation or NMR is required. The "2-chloro-6-fluoro" substitution creates a "di-ortho" steric effect that may slightly enhance the abundance of the

    
     ion compared to para-substituted isomers, but this is subtle.
    

Summary of Diagnostic Ions

For researchers programming Selected Ion Monitoring (SIM) methods:

Ion Typem/z (Monoisotopic)OriginUtility
Target Ion 201

Quantitation (High Abundance)
Qualifier 1 282

(

mix)
Confirmation of Bromination
Qualifier 2 221

Confirmation of Ester group intact
Qualifier 3 142

Core aromatic structure check

References

  • PubChem. (2025). Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2.[1] National Library of Medicine. [Link]

  • ChemGuide. (2023). Mass Spectra - The M+2 Peak (Halogen Isotope Patterns). [Link]

  • Google Patents. (2010).
  • ChemSrc. (2025). Methyl 2-bromo-2-(2-chlorophenyl)acetate Precursor & Downstream. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative X-ray Crystallography of α-Bromo Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise determination of three-dimensional molecular architecture is fundamental to advancing drug development and materials science. α-Bromo esters, a class of compounds serving as highly versatile synthetic intermediates, are of significant interest due to the reactivity conferred by the bromine atom at the alpha position.[1][2][3] This guide provides a comprehensive framework for the single-crystal X-ray diffraction (SC-XRD) analysis of similar α-bromo esters. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, offering a self-validating protocol for obtaining high-quality, unambiguous structural data. We present a comparative analysis of three representative α-bromo esters, highlighting how subtle changes in molecular structure influence key crystallographic and conformational parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage SC-XRD for definitive structural elucidation.[4]

Introduction: The "Why" Behind the Structure

α-Bromo esters are pivotal building blocks in organic synthesis, particularly in the pharmaceutical industry.[1][2] Their utility stems from the bromine atom, which acts as an excellent leaving group in nucleophilic substitution reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[1][3] Understanding the precise stereochemistry, conformation, and intermolecular interactions of these molecules is not merely an academic exercise. It is critical for:

  • Rational Drug Design: The spatial arrangement of atoms directly dictates how a molecule interacts with its biological target.

  • Reaction Mechanism Elucidation: Confirming the absolute configuration of a product can validate or disprove a proposed reaction pathway.

  • Crystal Engineering: Understanding how molecules pack in the solid state, often driven by weak interactions like halogen bonding, is key to designing materials with desired physical properties.[5][6][7][8]

Single-crystal X-ray diffraction remains the gold standard for providing this detailed structural information, offering an unambiguous map of atomic positions in three-dimensional space.[4][9]

Part 1: The Crystallization Challenge with α-Bromo Esters

A significant hurdle in the analysis of α-bromo esters is obtaining diffraction-quality single crystals. Many are low-melting solids or even oils at room temperature, complicating the crystallization process.[10] The primary goal is to achieve a state of slow, controlled supersaturation, which allows for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid or polycrystalline powder.

Field-Proven Crystallization Protocols

Success in crystallization often relies on exploring a matrix of conditions. Here are several robust techniques:[11][12][13]

  • Slow Solvent Evaporation: This is the simplest method. A near-saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. The choice of solvent is critical; it should be one in which the compound is moderately soluble.[14]

  • Vapor Diffusion (Solvent/Anti-Solvent): This technique is highly effective for small quantities of material. A concentrated solution of the compound is placed in a small, open container (e.g., a 1-dram vial). This is then placed inside a larger, sealed container (e.g., a 20 mL jar) that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[15] A common and effective solvent/anti-solvent pair for moderately polar esters is ethyl acetate/hexane.

  • Cooling: This method relies on the principle that most solids are more soluble in hot solvent than in cold.[13][14] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. Insulating the container can promote the formation of larger, higher-quality crystals.[12]

Causality Corner: Why Slow Growth is Crucial Rapid crystal growth traps impurities and promotes the formation of lattice defects, leading to poor diffraction quality. Slow, methodical growth allows each molecule to find its lowest energy position in the crystal lattice, resulting in a well-ordered single crystal that will diffract X-rays strongly and cleanly.

Part 2: A Self-Validating Experimental Workflow

The following protocol represents a robust, self-validating workflow for the structural analysis of α-bromo esters. Each stage includes checks and balances that ensure the final model is a true and accurate representation of the molecular structure.

Workflow Diagram

X_Ray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystallization 1. Crystal Growth (Vapor Diffusion) Selection 2. Crystal Selection (Microscope) Crystallization->Selection Quality Check Mounting 3. Cryo-Mounting (100 K) Selection->Mounting Mount Best Crystal Data_Collection 4. X-ray Diffraction (Mo Kα source) Mounting->Data_Collection Collect Frames Integration 5. Data Integration & Scaling Data_Collection->Integration Process Raw Data Solution 6. Structure Solution (Heavy Atom Method) Integration->Solution Determine Unit Cell Refinement 7. Model Refinement (Least-Squares) Solution->Refinement Build Atomic Model Validation 8. Validation (checkCIF) Refinement->Validation Final Quality Check Logic_Diagram A Increase Alkyl Group Size (Me -> Et -> iPr) B Increased Steric Hindrance A->B C Change in Molecular Conformation (gauche -> anti) B->C D Altered Crystal Packing B->D E Formation of Br···Br Halogen Bond D->E

Sources

Characterization of impurities in technical grade Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Characterization of Impurities in Technical Grade Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate

Executive Summary

Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate (CAS: 1461705-96-3) is a critical High-Value Intermediate (HVI) utilized in the synthesis of next-generation thienopyridine antiplatelet agents, structurally related to Prasugrel and Clopidogrel . The quality of this intermediate directly dictates the yield and enantiomeric purity of the final Active Pharmaceutical Ingredient (API).

Technical grade material often contains specific process-related impurities—namely the unreacted des-bromo precursor, the over-brominated analog, and hydrolysis products—that can poison downstream Grignard or cyclization reactions. This guide objectively compares analytical methodologies for characterizing these impurities, establishing RP-HPLC-UV as the primary release method while positioning GC-MS and qNMR as orthogonal characterization tools.

Impurity Landscape: Origin & Impact

Understanding the "Why" behind the impurities is the first step in selecting an analytical method. The synthesis typically involves radical bromination of Methyl 2-(2-chloro-6-fluorophenyl)acetate.

Impurity NameStructure DescriptionOrigin (Causality)Downstream Impact
Impurity A (Des-bromo) Methyl 2-(2-chloro-6-fluorophenyl)acetateIncomplete Reaction: Insufficient bromine source or radical initiator failure.Competes in alkylation steps; difficult to purge in final crystallization.
Impurity B (Dibromo) Methyl 2,2-dibromo-2-(2-chloro-6-fluorophenyl)acetateOver-Reaction: Excess brominating agent (e.g., NBS) or poor temperature control.Acts as a chain terminator; reduces yield by consuming 2 equivalents of nucleophile.
Impurity C (Acid) 2-bromo-2-(2-chloro-6-fluorophenyl)acetic acidHydrolysis: Moisture ingress during workup or storage (ester hydrolysis).Quenches base/Grignard reagents; alters pH of reaction matrix.
Impurity D (Succinimide) Succinimide (if NBS is used)Reagent Residue: Poor washing during workup.Interheres with crystallization; potential nucleophilic side reactions.

Comparative Analysis of Analytical Methodologies

We evaluated three dominant techniques for the characterization of this matrix. The choice of method depends on whether the goal is Routine Release Testing or Structural Elucidation .

Method A: RP-HPLC-UV (Recommended for QC)
  • Principle: Separation on a hydrophobic stationary phase (C18) based on polarity, detected by UV absorbance (220 nm).

  • Performance:

    • Specificity: High. Resolves the Acid (polar) from the Ester (neutral) and Dibromo (highly lipophilic).

    • Stability: Excellent. The column temperature (25-30°C) prevents thermal degradation of the labile C-Br bond.

    • Sensitivity: LOQ ~0.05% (w/w).

  • Verdict: The Gold Standard for quantitative purity assessment.

Method B: GC-MS (Use with Caution)
  • Principle: Volatilization followed by capillary separation and Mass Spec detection.

  • Performance:

    • Specificity: Unmatched for identifying unknown volatile impurities.

    • Risk Factor: Thermal Instability. Alpha-bromo esters are prone to thermal elimination of HBr or radical debromination inside the hot injection port (>200°C), leading to false positives for Impurity A (Des-bromo).

  • Verdict: Use only for ID confirmation of volatile impurities. Must use Cold On-Column Injection.

Method C: 1H-qNMR (Orthogonal Validation)
  • Principle: Proton resonance integration.

  • Performance:

    • Accuracy: Absolute quantification without reference standards.

    • Limitation: High LOD (~0.1%). Cannot detect trace impurities easily.

  • Verdict: Use for Assay Value assignment of the Primary Reference Standard.

Detailed Experimental Protocol: Validated RP-HPLC Method

This protocol is designed to be self-validating. The resolution between the Main Peak and Impurity A (Des-bromo) serves as the system suitability check.

Equipment: Agilent 1290 Infinity II or equivalent HPLC. Reagents: Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%).

Chromatographic Conditions:
ParameterSettingRationale
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)End-capped column reduces silanol interactions with the bromine atom.
Mobile Phase A 0.1% H3PO4 in WaterAcidic pH suppresses ionization of Impurity C (Acid), sharpening the peak.
Mobile Phase B AcetonitrileStrong elution solvent for lipophilic bromo-esters.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 220 nmMax absorbance for the halogenated phenyl ring.
Injection Vol 5 µLPrevent column overload.
Diluent 50:50 ACN:WaterMatches initial gradient to prevent peak distortion.
Gradient Program:
Time (min)% Mobile Phase BEvent
0.040Initial Hold
15.080Linear Ramp (Elutes Main Peak & Dibromo)
15.195Wash Step (Remove dimers)
20.095Hold
20.140Re-equilibration
25.040End

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between Impurity A (Des-bromo) and Main Peak.

  • Tailing Factor: < 1.5 for Main Peak.

  • % RSD: < 2.0% for 5 replicate injections of Standard.

Visualizations

Figure 1: Synthesis & Impurity Origin Pathways

This diagram illustrates the radical bromination pathway and where each impurity originates, providing a logical map for process control.

ImpurityPathways SM Methyl 2-(2-chloro-6-fluorophenyl)acetate (Starting Material) Radical Benzylic Radical Intermediate SM->Radical H• Abstraction Imp_A Impurity A (Des-bromo) Unreacted SM SM->Imp_A Incomplete Conversion Reagent NBS / Radical Initiator Reagent->Radical Target TARGET PRODUCT Methyl 2-bromo-2-... (Technical Grade) Radical->Target + Br• Imp_B Impurity B (Dibromo) Over-bromination Target->Imp_B + Excess Br• Imp_C Impurity C (Acid) Hydrolysis Product Target->Imp_C + H2O (Moisture)

Caption: Mechanistic pathway showing the origin of Des-bromo (Impurity A), Dibromo (Impurity B), and Acid (Impurity C) during the synthesis of the technical grade ester.

Figure 2: Analytical Method Decision Tree

A logical workflow for selecting the correct method based on the analytical objective.

MethodSelection Start Analytical Objective Decision1 Is the goal Quantitation or Identification? Start->Decision1 Quant Quantitation (Purity/Assay) Decision1->Quant ID Identification (Structure) Decision1->ID HPLC METHOD A: RP-HPLC-UV (Recommended Release Method) Quant->HPLC Routine QC NMR METHOD C: 1H-qNMR (Reference Standard Assay) Quant->NMR Primary Std Qual Decision2 Is the impurity Volatile? ID->Decision2 GC METHOD B: GC-MS (Cold On-Column Only) Decision2->GC Yes (Solvents/Halo-esters) LCMS LC-MS/MS (For Non-volatiles/Polar) Decision2->LCMS No (Acids/Dimers)

Caption: Decision matrix for selecting between HPLC, GC, and NMR based on the specific analytical requirement (Quantification vs. Identification).

Performance Data Summary

The following data represents typical validation characteristics for the Method A (HPLC-UV) protocol described above.

ParameterAcceptance CriteriaTypical Result
Specificity No interference at retention time of Main PeakPass (Purity Angle < Purity Threshold)
Linearity (R²) > 0.9990.9998
LOD (Limit of Detection) S/N > 30.02%
LOQ (Limit of Quantitation) S/N > 100.05%
Recovery (Accuracy) 98.0% - 102.0%99.4% (at 100% level)
Solution Stability No significant degradation after 24hStable at 5°C (Autosampler)

References

  • Sastry, T. U., et al. "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation." Asian Journal of Chemistry, vol. 25, no. 13, 2013. Link

  • BenchChem Technical Support. "A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification." BenchChem, 2025. Link

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. Link

  • Christie, W. W. "Gas Chromatographic Analysis of Fatty Acid Methyl Esters: Thermal Stability Considerations." Lipid Analysis, 2019. Link

  • PubChem Compound Summary. "Methyl 2-bromo-2-(2-chlorophenyl)acetate (Structural Analog)." National Center for Biotechnology Information, 2025. Link

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